MPP dihydrochloride
Descripción
Propiedades
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNPWVVRVSJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662768 | |
| Record name | Methylpiperidinopyrazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911295-24-4 | |
| Record name | Methylpiperidinopyrazole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MPP dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of MPP+ Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-4-phenylpyridinium (MPP+), the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), serves as a potent neurotoxin widely utilized in Parkinson's disease (PD) research to model the selective degeneration of dopaminergic neurons in the substantia nigra.[1] This guide provides a comprehensive overview of the molecular mechanisms underlying MPP+ dihydrochloride-induced neurotoxicity, with a focus on its impact on mitochondrial function, oxidative stress, and the induction of apoptotic pathways.
Mechanism of Action
The neurotoxicity of MPP+ is a multi-step process initiated by its selective uptake into dopaminergic neurons and culminating in cell death. The primary mechanism involves the inhibition of mitochondrial complex I, leading to a cascade of deleterious cellular events.
Selective Uptake in Dopaminergic Neurons
MPP+ is actively transported into dopaminergic neurons by the dopamine (B1211576) transporter (DAT).[2] This selective uptake is a key factor in the specific neurotoxicity of MPP+ towards this neuronal population. Once inside the neuron, MPP+ concentrates in the mitochondria, driven by the mitochondrial membrane potential.
Mitochondrial Dysfunction
The primary intracellular target of MPP+ is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][3] Inhibition of Complex I has two major consequences:
-
ATP Depletion: The disruption of the electron transport chain leads to a significant decrease in ATP synthesis, compromising cellular energy metabolism.[2]
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species.
Oxidative Stress and Cellular Damage
The overproduction of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This excess of ROS can damage cellular components, including lipids, proteins, and DNA. Oxidative stress is a critical contributor to the neurodegenerative process induced by MPP+.
Induction of Apoptosis
The combination of ATP depletion, oxidative stress, and mitochondrial damage triggers the intrinsic pathway of apoptosis. Key events in this process include:
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: Increased mitochondrial calcium and ROS can induce the opening of the mPTP, leading to the dissipation of the mitochondrial membrane potential.
-
Cytochrome c Release: The opening of the mPTP facilitates the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Quantitative Data
The following tables summarize key quantitative data related to the effects of MPP+ on neuronal cells.
Table 1: IC50 Values of MPP+ in Various Neuronal Cell Lines
| Cell Line | MPP+ Concentration (µM) | Incubation Time (hours) | Assay |
| MN9D | 125 | 16 | MTT |
| SH-SY5Y | 1000 | 24 | MTT |
| SH-SY5Y | 500 | 48 | DNA Fragmentation |
| SH-SY5Y | ~5000 | 24 | Trypan Blue Exclusion |
| Primary Dopaminergic Neurons | 1 | 24 | TH-positive cell count |
Table 2: MPP+-Induced Changes in Cellular and Mitochondrial Function
| Parameter | Cell Line | MPP+ Concentration | Change |
| Spontaneous Activity | SNc Dopamine Neurons | 50 µM | >50% reduction |
| Ih Current | SNc Dopamine Neurons | IC50 = 7.74 µM | Inhibition |
| H2O2 Levels | SH-SY5Y | 1 mM | 43.38% increase |
| Cell Viability | SH-SY5Y | 1 mM (24h) | ~35% decrease |
| ATP Levels | SH-SY5Y (galactose) | Chronic low-dose | Decrease |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of MPP+ mechanism of action are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
MPP+ Treatment: Treat the cells with various concentrations of MPP+ dihydrochloride (B599025) for 24-48 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Cell Plating: Seed SH-SY5Y cells in a 24-well plate or on coverslips.
-
MPP+ Treatment: Treat cells with the desired concentration of MPP+ for the appropriate duration.
-
DCFH-DA Loading: Wash the cells with warm PBS and then incubate with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.
Mitochondrial Membrane Potential Assay (TMRM Assay)
-
Cell Plating: Seed cells in a suitable plate or on coverslips for microscopy.
-
MPP+ Treatment: Expose cells to MPP+ at the desired concentration and for the specified time.
-
TMRM Staining: Incubate the cells with 100-200 nM TMRM in culture medium for 20-30 minutes at 37°C.
-
Washing: Wash the cells with warm PBS.
-
Imaging/Measurement: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader (Ex/Em = ~549/575 nm). A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Caspase-3 Activity Assay (Fluorometric Assay)
-
Cell Lysis: After MPP+ treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, mix 50 µL of cell lysate with 50 µL of 2X reaction buffer containing 10 mM DTT. Add 5 µL of 1 mM Ac-DEVD-AMC substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the liberated AMC using a fluorometer with excitation at 380-400 nm and emission at 460-505 nm.
Mandatory Visualization
Signaling Pathway of MPP+-Induced Neurotoxicity
Caption: Signaling pathway of MPP+-induced neurotoxicity.
Experimental Workflow for In Vitro MPP+ Model
Caption: Experimental workflow for an in vitro MPP+ model.
Key Signaling Pathways in MPP+-Induced Apoptosis
Caption: Key signaling pathways in MPP+-induced apoptosis.
References
MPP Dihydrochloride: A Technical Guide to a Selective Estrogen Receptor Alpha Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025), a potent and highly selective antagonist for Estrogen Receptor Alpha (ERα). MPP is an invaluable chemical probe for elucidating the specific roles of ERα in various physiological and pathological processes. Its high selectivity makes it a superior tool for distinguishing ERα-mediated signaling from that of Estrogen Receptor Beta (ERβ).
Core Properties and Specifications
MPP dihydrochloride is a non-steroidal, pyrazole-based compound.[1] Its chemical structure and properties are optimized for high-affinity binding to ERα.
| Property | Data | Reference |
| Chemical Name | 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride | |
| Molecular Formula | C₂₉H₃₁N₃O₃·2HCl | [2] |
| Molecular Weight | 542.50 g/mol | [3][4] |
| CAS Number | 911295-24-4 | [2][4] |
| Purity | ≥98% (typically analyzed by HPLC) | [2] |
| Solubility | Soluble in DMSO up to 100 mM (54.25 mg/mL). Insoluble in water and ethanol. | [3] |
| Storage | Store at +4°C for short-term use. For long-term stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [2][4] |
Mechanism of Action
MPP functions as a high-affinity, silent antagonist at the ERα receptor.[2] Its mechanism involves direct competition with endogenous estrogens, like 17β-estradiol, for the ligand-binding domain (LBD) of the receptor.
Key aspects of its mechanism include:
-
High Selectivity : MPP displays a binding affinity for ERα that is over 200 times greater than its affinity for ERβ.[1][2][3] This selectivity is crucial for isolating and studying ERα-specific pathways.
-
Conformational Change : Upon binding, MPP induces a distinct conformational change in the ERα protein.[3] This altered conformation prevents the recruitment of co-activator proteins necessary for initiating gene transcription, effectively silencing the receptor's activity.
-
Inhibition of ERE Binding : By preventing the proper receptor conformation, MPP ultimately blocks the ERα dimer from binding to Estrogen Response Elements (EREs) on the DNA, thus inhibiting the transcription of estrogen-responsive genes.[5][6]
Quantitative Biological Data
The efficacy and selectivity of MPP have been quantified through various in vitro assays.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Value (Ki) | Selectivity (ERβ/ERα) | Reference |
| MPP | ERα | 2.7 nM | >200-fold | [2] |
| ERβ | 1800 nM | [2] |
Note: A lower Ki value indicates higher binding affinity.
Table 2: In Vitro Cellular Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Viability | RL95-2 (endometrial cancer) | IC₅₀ | 20.01 µM (at 24h) | [4][7] |
| Antiproliferative | RL95-2 (endometrial cancer) | Effective Conc. | 10 µM | [4][7] |
| Cell Growth | SKOV3, OV2008 (ovarian cancer) | Effect | Suppressed cell growth | [8] |
Key Experimental Protocols
Detailed methodologies are critical for the successful application of MPP in research. Below are representative protocols for common assays.
Competitive Radiometric Binding Assay
This protocol determines the binding affinity (Ki) of MPP for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Reagents : Recombinant human ERα or ERβ protein, radiolabeled estrogen (e.g., [³H]-17β-estradiol or ¹²⁵I-estradiol), unlabeled this compound, assay buffer.
-
Procedure : a. In a multi-well plate, combine the recombinant receptor protein with a fixed concentration of the radiolabeled ligand. b. Add increasing concentrations of unlabeled MPP (the competitor) to the wells. Include control wells with no competitor (for total binding) and wells with a large excess of unlabeled estradiol (B170435) (for non-specific binding). c. Incubate the plate for a sufficient time at a controlled temperature (e.g., 2-4 hours at 4°C) to allow the binding to reach equilibrium. d. Separate the receptor-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters that trap the protein-ligand complexes. e. Wash the filters to remove any remaining unbound ligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Plot the percentage of specific binding against the log concentration of MPP. h. Determine the IC₅₀ value (the concentration of MPP that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. i. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Cell Proliferation / Viability Assay (SRB or MTS)
This protocol assesses the antiproliferative effect of MPP on estrogen-dependent cancer cell lines.
Methodology:
-
Materials : ER-positive cell line (e.g., RL95-2), 96-well cell culture plates, complete culture medium, this compound stock solution, and a viability detection reagent such as MTS or Sulforhodamine B (SRB).[8][9][10]
-
Procedure : a. Seed cells into 96-well plates at a predetermined density and allow them to attach overnight. b. Prepare serial dilutions of MPP in culture medium. c. Remove the old medium from the cells and add the medium containing different concentrations of MPP. Include vehicle-only wells as a control. d. Incubate the plates for the desired experimental duration (e.g., 24-72 hours). e. For MTS Assay : Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is converted by viable cells into a colored formazan (B1609692) product. f. For SRB Assay : Fix the cells with trichloroacetic acid, wash, and then stain with SRB dye, which binds to total cellular protein. Wash away unbound dye and solubilize the bound dye. g. Measure the absorbance at the appropriate wavelength using a microplate reader. h. Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.[4][7]
ERα Signaling and MPP Inhibition
Estrogen action is mediated through genomic and non-genomic pathways.[11][12] MPP primarily acts as a potent inhibitor of the classical genomic pathway.
-
Genomic Pathway : Upon binding an agonist like estradiol, ERα dimerizes, translocates to the nucleus, and binds to EREs in the promoter regions of target genes, initiating transcription.[5][6] This pathway regulates processes like cell proliferation and differentiation.[5]
-
MPP Inhibition : MPP competitively binds to ERα, preventing the conformational changes required for dimerization and co-activator recruitment.[3] This effectively blocks the receptor's ability to bind DNA and initiate gene transcription, thus antagonizing the effects of estrogen.
-
Non-Genomic Effects : Some studies have examined MPP's effects on other signaling molecules. For instance, in RL95-2 cells, MPP treatment (20 µM for 24h) was shown to reduce the phosphorylation of ERα itself but did not alter the phosphorylation of Akt, a key protein in a parallel survival pathway.[4][7] This suggests a degree of specificity in its inhibitory action.
In Vivo Considerations
While MPP is a highly effective and selective ERα antagonist in vitro, some in vivo studies suggest it may exhibit tissue-specific mixed agonist/antagonist properties, similar to a Selective Estrogen Receptor Modulator (SERM).[1][13] For example, in one study, acute administration of MPP alone was reported to increase uterine weight in rats, an effect typically associated with ERα agonists.[1] Researchers should be aware of these potential SERM-like activities when designing and interpreting in vivo experiments, as the effects can be dose- and tissue-dependent.[1]
Conclusion
This compound is a cornerstone tool for researchers investigating estrogen signaling. Its high selectivity and potent antagonist activity at ERα allow for the precise dissection of this receptor's functions in health and disease. By understanding its mechanism of action, quantitative parameters, and proper experimental application, scientists and drug developers can effectively leverage MPP to advance our knowledge of endocrinology, oncology, and other fields where ERα signaling is paramount.
References
- 1. Effect of a putative ERα antagonist, MPP, on food intake in cycling and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mcours.net [mcours.net]
- 11. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 13. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Core Signaling Pathway of MPP+ Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways activated by 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). MPP+ is a widely utilized tool in Parkinson's disease (PD) research to model the selective destruction of dopaminergic neurons and elucidate the molecular mechanisms underlying neurodegeneration.[1] This document details the key molecular events, presents quantitative data from seminal studies, outlines common experimental protocols, and provides visual representations of the core signaling cascades.
Introduction to MPP+ Neurotoxicity
MPP+ is a monoaminergic neurotoxin that selectively targets and destroys dopaminergic neurons, particularly in the substantia nigra pars compacta, a pathological hallmark of Parkinson's disease.[2][3] Its precursor, MPTP, is a lipophilic compound that readily crosses the blood-brain barrier.[1] Within the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to its toxic metabolite, MPP+.[2] The selective toxicity of MPP+ arises from its recognition and uptake by the dopamine (B1211576) transporter (DAT) on dopaminergic neurons.
Once inside the neuron, MPP+ wreaks havoc primarily by targeting the mitochondria. It acts as a potent inhibitor of complex I of the electron transport chain, leading to a cascade of detrimental events including ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.
The Core Signaling Pathway of MPP+
The signaling cascade initiated by MPP+ can be broadly categorized into three main stages: uptake, mitochondrial dysfunction, and downstream apoptotic signaling.
Selective Uptake into Dopaminergic Neurons
The journey of MPP+ toxicity begins with its selective accumulation in dopaminergic neurons. This is a critical step that explains the specific targeting of these neurons in PD models.
-
Role of the Dopamine Transporter (DAT): MPP+ is a substrate for the dopamine transporter (DAT), which is highly expressed on the presynaptic terminals of dopaminergic neurons. This transporter actively sequesters MPP+ from the extracellular space into the neuronal cytoplasm, leading to its concentration within these cells. Blockade of DAT has been shown to prevent MPTP-induced damage to nigrostriatal dopamine neurons.
Mitochondrial Dysfunction: The Central Hub of Toxicity
Once inside the dopaminergic neuron, MPP+ is actively transported into the mitochondria, driven by the mitochondrial membrane potential. It is within this organelle that the primary toxic effects are initiated.
-
Inhibition of Complex I: MPP+ directly inhibits NADH dehydrogenase (Complex I) of the mitochondrial electron transport chain. This inhibition occurs at a point distal to the iron-sulfur clusters but prior to the Coenzyme Q10 (ubiquinone) binding site.
-
Consequences of Complex I Inhibition:
-
ATP Depletion: The blockade of the electron transport chain severely impairs oxidative phosphorylation, leading to a dramatic decrease in ATP production. This energy crisis disrupts numerous cellular functions.
-
Reactive Oxygen Species (ROS) Generation: The inhibition of Complex I leads to the leakage of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide (B77818) radicals (O2•−). This initial burst of ROS is a key trigger for subsequent oxidative stress. Studies have shown that MPP+ treatment of dopaminergic neurons elicits a two-wave cascade of ROS generation, with the initial wave originating from mitochondria and a later wave involving NADPH oxidase.
-
Downstream Signaling Cascades Leading to Apoptosis
The initial mitochondrial insult triggers a complex network of downstream signaling pathways that ultimately converge on programmed cell death, or apoptosis.
-
Oxidative Stress: The overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This results in damage to cellular components, including lipids, proteins, and DNA.
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): MPP+ can induce the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. This event is triggered by factors including elevated ROS and Ca2+ levels. The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, further compromising ATP synthesis and causing the release of pro-apoptotic factors.
-
Release of Cytochrome c: The opening of the mPTP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Caspase Activation and Apoptosis: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell through apoptosis. MPP+ treatment has been shown to enhance caspase-3 activity.
Visualizing the Signaling Pathways
Caption: The core signaling pathway of MPP+ neurotoxicity.
Other Implicated Signaling Pathways
While the inhibition of mitochondrial complex I is the central mechanism, other signaling pathways have been shown to be involved in or modulated by MPP+ toxicity.
-
Cyclooxygenase-2 (COX-2): MPP+ can induce the expression and activity of COX-2, a pro-inflammatory enzyme. The inhibition of COX-2 has been shown to be neuroprotective against MPP+-induced toxicity, suggesting a role for neuroinflammation in the degenerative process.
-
p53-Ferroptosis Signaling: Recent studies have implicated the tumor suppressor protein p53 and a form of iron-dependent cell death called ferroptosis in MPP+-induced neurotoxicity. Emodin, a natural compound, has been shown to protect against MPTP-induced toxicity by modulating the p53-ferroptosis signaling pathway.
-
Nrf2-ARE Signaling Pathway: The Nuclear factor E2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Activation of the Nrf2-ARE pathway has been shown to protect against MPP+-induced neurotoxicity by upregulating the expression of antioxidant genes.
-
Sp1/NR1 Signaling Pathway: In PC12 cells, MPP+-induced oxidative stress has been linked to the Sp1/NR1 signaling pathway. Astaxanthin, a potent antioxidant, was found to inhibit this pathway and protect against MPP+-induced damage.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of MPP+.
Table 1: In Vitro Effects of MPP+ on Cell Viability and Toxicity
| Cell Line | MPP+ Concentration | Incubation Time | Effect | Reference |
| SH-SY5Y | 1 - 3 mM | 24 h | 11-36% decrease in cell viability | |
| SH-SY5Y | 500 µM | 72 h | Increased caspase-3 activity | |
| Primary Ventral Mesencephalic Neurons | 20 µM | 48 h | ~50% loss of cell viability (MTT assay) | |
| Primary Ventral Mesencephalic Neurons | 20 µM | 48 h | ~100% increase in LDH release | |
| N27 Dopaminergic Cells | up to 1000 µM | 18 h | Dose-dependent increase in ROS (up to 20-fold) |
Table 2: In Vitro Effects of MPP+ on Mitochondrial Respiration
| Cell Line | MPP+ Concentration | Incubation Time | Effect on Oxygen Consumption | Reference |
| Differentiated SH-SY5Y | 1 mM | 24 h | ~70% reduction in ROUTINE respiration | |
| Differentiated SH-SY5Y | 1 mM | 24 h | ~70% reduction in OXPHOS capacity | |
| Differentiated SH-SY5Y | 1 mM | 24 h | ~63% reduction in ETS capacity |
Experimental Protocols
This section outlines common methodologies used to study MPP+-induced neurotoxicity.
In Vitro Model of Parkinson's Disease using MPP+
Objective: To induce dopaminergic cell death in a neuronal cell culture model to study the mechanisms of neurodegeneration and to screen for neuroprotective compounds.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary dopaminergic neurons)
-
Cell culture medium and supplements
-
MPP+ dihydrochloride (B599025) stock solution
-
Assay reagents for measuring cell viability (e.g., MTT, LDH) and apoptosis (e.g., caspase-3 activity assay, TUNEL staining)
Protocol:
-
Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates and culture under standard conditions until they reach the desired confluency or differentiation state.
-
MPP+ Treatment: Prepare serial dilutions of MPP+ in cell culture medium to achieve the desired final concentrations (typically ranging from µM to mM). Remove the existing medium from the cells and replace it with the MPP+-containing medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 to 72 hours).
-
Assessment of Neurotoxicity:
-
Cell Viability: Measure cell viability using an MTT assay, which assesses mitochondrial function, or quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.
-
Apoptosis: Assess apoptosis by measuring the activity of caspase-3 or by performing TUNEL staining to detect DNA fragmentation.
-
ROS Production: Measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Caption: A typical experimental workflow for an in vitro MPP+ model.
In Vivo Mouse Model of Parkinson's Disease using MPTP
Objective: To create a mouse model that exhibits key pathological and behavioral features of Parkinson's disease.
Materials:
-
Mice (e.g., C57BL/6)
-
MPTP hydrochloride
-
Sterile saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Equipment for neurochemical and histological analysis
Protocol:
-
MPTP Administration: Under strict safety protocols, dissolve MPTP-HCl in sterile saline. Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen is a sub-chronic model with daily injections over several days.
-
Behavioral Analysis: Perform behavioral tests, such as the rotarod test to assess motor coordination and the open field test to measure locomotor activity, starting from 7 days post-injection.
-
Neurochemical and Histological Analysis: At the end of the study period, euthanize the animals.
-
Neurochemistry: Dissect the striatum and use High-Performance Liquid Chromatography (HPLC) to quantify dopamine and its metabolites to confirm dopaminergic terminal loss.
-
Histology: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
-
Conclusion
MPP+ dihydrochloride remains an invaluable tool for modeling Parkinson's disease and dissecting the intricate signaling pathways involved in dopaminergic neurodegeneration. Its primary mechanism of action through the inhibition of mitochondrial complex I initiates a cascade of events, including ATP depletion, oxidative stress, and apoptosis. A deeper understanding of these core pathways, as well as the involvement of other signaling networks, will continue to drive the development of novel therapeutic strategies aimed at slowing or halting the progression of Parkinson's disease.
References
For Researchers, Scientists, and Drug Development Professionals
MPP+ (1-methyl-4-phenylpyridinium) dihydrochloride (B599025) is a potent neurotoxin widely utilized in research to model the cellular pathology of Parkinson's disease. As the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), MPP+ selectively targets and destroys dopaminergic neurons, recapitulating key aspects of the neurodegenerative processes observed in Parkinson's disease.[1][2][3] This technical guide provides an in-depth overview of the primary research applications of MPP+ dihydrochloride, including its mechanism of action, detailed experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
MPP+ exerts its neurotoxic effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain.[2][4] This inhibition leads to a cascade of detrimental cellular events, including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death. The specificity of MPP+ for dopaminergic neurons is attributed to its uptake by the dopamine (B1211576) transporter (DAT).
Primary Research Applications
The principal application of MPP+ dihydrochloride is in the development of in vitro and in vivo models of Parkinson's disease. These models are instrumental for:
-
Investigating the molecular mechanisms of neurodegeneration: Researchers use MPP+ to dissect the pathways leading to dopaminergic cell death.
-
Screening for neuroprotective compounds: The MPP+-induced neurotoxicity model serves as a platform to identify and evaluate potential therapeutic agents that can mitigate neuronal damage.
-
Studying the role of oxidative stress and mitochondrial dysfunction in Parkinson's disease: MPP+ is a valuable tool for exploring the intricate relationship between these processes and neuronal demise.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing MPP+ to induce neurotoxicity.
Table 1: In Vitro Cytotoxicity of MPP+ Dihydrochloride
| Cell Line | Concentration Range | Incubation Time | Key Findings | Reference |
| SH-SY5Y | 10 µM - 5 mM | 24 - 72 h | Time-dependent increase in DNA fragmentation. | |
| SH-SY5Y | 1 - 3 mM | 24 h | Dose-dependent decrease in cell viability. | |
| SH-SY5Y | 0.2 - 2 mM | 48 h | IC50 value of 1.233 mM. | |
| Primary Ventral Mesencephalic Neurons | 20 µM | 48 h | Increased LDH release to 196% of control. |
Table 2: Effects of MPP+ on Mitochondrial Respiration in Differentiated SH-SY5Y Cells (1 mM MPP+ for 24 h)
| Respiratory State | % Reduction in Oxygen Flow | p-value | Reference |
| ROUTINE | 70% | p = 0.0004 | |
| OXPHOS | 70% | p = 0.0003 | |
| ETS | 62.7% | p < 0.0001 |
Key Experimental Protocols
In Vitro Model of Parkinson's Disease using MPP+ in Dopaminergic Neurons
This protocol outlines the induction of selective neurodegeneration in a culture of dopaminergic neurons, such as the human neuroblastoma cell line SH-SY5Y.
Materials:
-
Dopaminergic neuron cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
MPP+ dihydrochloride
-
Multi-well plates
-
Assay reagents for cell viability (e.g., MTT, LDH) and apoptosis (e.g., Caspase-3 activity kit, TUNEL stain)
-
Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase [TH])
Procedure:
-
Cell Plating: Plate the dopaminergic neurons at a suitable density in multi-well plates and allow them to adhere and differentiate as required for the specific cell line. For SH-SY5Y cells, differentiation can be induced with retinoic acid (RA) and serum reduction for several days.
-
MPP+ Preparation: Prepare a stock solution of MPP+ dihydrochloride in sterile water or PBS. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
MPP+ Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of MPP+. Include a vehicle-only control group.
-
Incubation: Incubate the cells for a predetermined period, typically ranging from 24 to 72 hours.
-
Assessment of Neurotoxicity:
-
Cell Viability: Measure cell viability using an MTT assay or quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Assess apoptosis by measuring caspase-3 activity or by performing TUNEL staining to detect DNA fragmentation.
-
Mitochondrial Function: Analyze mitochondrial respiration using high-resolution respirometry.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like dichlorodihydrofluorescein.
-
Dopaminergic Neuron-Specific Effects: Perform immunocytochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Caption: Experimental workflow for an in vitro MPP+ model.
Signaling Pathways Modulated by MPP+
MPP+ induces a complex network of signaling pathways that contribute to its neurotoxic effects. Understanding these pathways is crucial for identifying potential therapeutic targets.
MPP+-Induced Apoptotic Signaling
MPP+ triggers apoptosis through both mitochondrial-dependent and -independent pathways. A key event is the opening of the mitochondrial permeability transition pore (MTP), leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Key signaling pathways in MPP+-induced apoptosis.
Role of Dopamine and Cyclooxygenase-2 (COX-2)
Endogenous dopamine can exacerbate MPP+-induced neurotoxicity. The presence of dopamine, in conjunction with MPP+, leads to increased ROS production. This process can be further amplified by the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to be neuroprotective in MPP+ models, suggesting a synergistic interaction between dopamine, MPP+, and inflammatory pathways in driving neurodegeneration.
Caption: Logical relationship of Dopamine and COX-2 in MPP+ toxicity.
References
An In-depth Technical Guide to the Discovery and Synthesis of Methyl-piperidino-pyrazole (MPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-piperidino-pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of the Estrogen Receptor Alpha (ERα). Its discovery has provided a critical pharmacological tool for dissecting the distinct physiological and pathological roles of ERα versus ERβ. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MPP. It includes a summary of its key quantitative biological data, detailed experimental protocols for its synthesis and characterization, and visualizations of its mechanism of action and the workflow of its discovery. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug discovery.
Discovery and Rationale
The discovery of Methyl-piperidino-pyrazole (MPP) was a significant advancement in the field of selective estrogen receptor modulators (SERMs). The rationale behind its development was to create a highly selective antagonist for Estrogen Receptor Alpha (ERα) to delineate its specific biological functions from those of Estrogen Receptor Beta (ERβ).
The development of MPP originated from a class of ERα-selective agonists, the pyrazole-triols, such as methyl-pyrazole-triol (MPT). Researchers hypothesized that the addition of a bulky basic side chain, a common feature in many antiestrogens, to the MPT core could convert the agonist into an antagonist while retaining its ERα selectivity. This strategic chemical modification led to the synthesis of MPP, which indeed exhibited potent and selective ERα antagonistic activity.
Logical Workflow of MPP Discovery
The discovery of MPP followed a logical progression from identifying a selective agonist scaffold to rationally designing an antagonist.
Synthesis of Methyl-piperidino-pyrazole
The synthesis of MPP is a multi-step process that begins with an aldol (B89426) condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction to construct the pyrazole core. The piperidine (B6355638) moiety is introduced via an ether linkage.
Experimental Protocol: Synthesis of MPP
Step 1: Aldol Condensation
-
To a solution of 1-(4-methoxyphenyl)-propan-1-one and 4-hydroxybenzaldehyde (B117250) in a suitable solvent (e.g., ethanol), add a base catalyst (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and isolate the resulting enone intermediate by filtration.
-
Purify the intermediate by recrystallization.
Step 2: Pyrazole Formation
-
Reflux the enone intermediate with 4-methoxyphenylhydrazine in a high-boiling point solvent (e.g., acetic acid) under vigorous conditions.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the pyrazole product.
-
Collect the solid by filtration and purify it by column chromatography.
Step 3: Introduction of the Piperidine Side Chain
-
Protect the hydroxyl groups of the pyrazole intermediate if necessary.
-
React the protected pyrazole with a suitable piperidinoethyl halide (e.g., 1-(2-chloroethyl)piperidine) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Deprotect the hydroxyl groups to yield the final product, Methyl-piperidino-pyrazole.
-
Purify the final compound by column chromatography or recrystallization.
Physicochemical and Biological Properties
MPP is a white to off-white solid with specific physicochemical properties that contribute to its biological activity.
Table 1: Physicochemical Properties of Methyl-piperidino-pyrazole
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₁N₃O₃ | [1][2] |
| Molecular Weight | 469.6 g/mol | [1][2] |
| CAS Number | 289726-02-9 | [2] |
| Solubility | Soluble in DMSO (100 mM) | [3] |
| Storage | Store at +4°C, desiccated | [3] |
Table 2: Biological Activity of Methyl-piperidino-pyrazole
| Parameter | Receptor | Value | Source |
| Binding Affinity (Ki) | ERα | 5.6 nM | [4] |
| ERβ | 2.3 µM | [4] | |
| ERα/ERβ Selectivity | >200-fold | [3] | |
| IC₅₀ (ERα Transcriptional Activation) | ERα | 80 nM | [2] |
Mechanism of Action: ERα Antagonism
MPP exerts its biological effects by competitively binding to the ligand-binding domain of ERα. This binding prevents the conformational changes necessary for the recruitment of co-activators and the initiation of gene transcription. By blocking ERα signaling, MPP can inhibit the proliferative effects of estrogens in ERα-positive cells.
Signaling Pathway of MPP-mediated ERα Antagonism
Key Experimental Protocols
Competitive Radiometric Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound to the estrogen receptor.
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Homogenize uteri from ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Centrifuge the homogenate to pellet the nuclear fraction.
-
Ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors.[5]
-
-
Binding Assay:
-
Incubate a fixed concentration of radiolabeled estradiol (B170435) ([³H]-E₂) with the uterine cytosol in the presence of increasing concentrations of the test compound (MPP).
-
Also include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).
-
After incubation, separate the bound from free radioligand using a hydroxylapatite (HAP) slurry.
-
Wash the HAP pellet to remove unbound radioligand.
-
-
Quantification:
-
Elute the bound radioligand from the HAP pellet and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
-
Experimental Workflow: Competitive Binding Assay
ERα Transcriptional Activation Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit gene transcription mediated by ERα.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., MCF-7 or HEK293) that expresses ERα.
-
Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment:
-
Treat the transfected cells with a known concentration of estradiol (agonist) alone or in combination with increasing concentrations of the test compound (MPP).
-
Include appropriate vehicle controls.
-
-
Reporter Gene Assay:
-
After an incubation period (typically 24 hours), lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter activity to a control for cell viability (e.g., total protein concentration).
-
Plot the percentage of inhibition of estradiol-induced reporter activity against the log concentration of MPP to determine the IC₅₀ for antagonism.
-
Conclusion
Methyl-piperidino-pyrazole is a cornerstone tool for estrogen receptor research. Its high selectivity for ERα has enabled significant progress in understanding the distinct roles of the two estrogen receptor subtypes in health and disease. The synthetic route and characterization methods detailed in this guide provide a framework for its preparation and evaluation. As research into targeted therapies continues, the principles demonstrated in the discovery and development of MPP will undoubtedly inform the design of future selective receptor modulators.
References
Whitepaper: The Role of MPP Dihydrochloride in Inducing Apoptosis in Cancer Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting an affinity over 200 times greater for ERα than for Estrogen Receptor Beta (ERβ)[1][2]. This selectivity makes it a critical tool for investigating ERα-mediated signaling and a potential therapeutic agent in ERα-positive cancers. Extensive research demonstrates that MPP dihydrochloride effectively induces apoptosis in various cancer cell lines, primarily through the inhibition of ERα phosphorylation and subsequent activation of intrinsic apoptotic pathways. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's pro-apoptotic role in cancer cells.
Introduction: Targeting Estrogen Receptors in Cancer Therapy
Estrogen receptors, particularly ERα, are well-established drivers in the initiation and progression of numerous cancers, most notably in breast and endometrial cancers[3]. Upon activation by estrogen, ERα functions as a transcription factor, promoting cellular proliferation and inhibiting apoptosis. Consequently, antagonizing this receptor is a cornerstone of endocrine therapy. Selective ER modulators and antagonists are designed to block this proliferative signaling. This compound has emerged as a key research compound due to its high specificity for ERα, allowing for the precise dissection of its role in cancer cell fate[1][2]. Understanding its function in triggering programmed cell death (apoptosis) is crucial for developing more targeted and effective cancer treatments.
Core Mechanism of Action: ERα Antagonism
This compound's primary mechanism is its function as a silent antagonist at ERα receptors. It inhibits the binding of 17β-estradiol by inducing conformational changes in the receptor's binding site. This direct inhibition is the initiating event that leads to its downstream anti-proliferative and pro-apoptotic effects. In endometrial and breast cancer cell lines, this antagonism has been shown to reduce cell viability and trigger apoptosis.
Impact on Downstream Signaling Pathways
The binding of this compound to ERα leads to specific alterations in downstream signaling cascades.
-
ERα Phosphorylation: Treatment with this compound (at 20 μM for 24 hours) in RL95-2 endometrial cancer cells significantly reduces the phosphorylation of ERα, thereby decreasing the p-ERα/ERα ratio. This dephosphorylation is a key step in inactivating the receptor and preventing the transcription of estrogen-responsive genes that promote cell survival.
-
Akt Pathway: Notably, the same study found that this compound does not alter the phosphorylation of Akt, a central protein in the PI3K/Akt survival pathway. This suggests that MPP's pro-apoptotic effect is not mediated through the inhibition of this specific survival pathway, but is more directly linked to the ERα signaling axis itself. The PI3K/AKT/mTOR pathway is otherwise a critical regulator of cell survival, and its abnormal activation is linked to apoptosis deregulation and chemotherapeutic resistance in many cancers.
Induction of Apoptosis
This compound promotes apoptosis through the activation of the caspase cascade, a family of proteases essential for the execution of programmed cell death. In oesophageal cancer cell lines (OE33), treatment with MPP at concentrations from 1 µM to 33 µM resulted in a significant increase in caspase 3/7 activity, key executioner caspases. This activation confirms that the observed reduction in cell viability is due to the induction of a structured apoptotic process.
Further evidence from studies on other compounds targeting ERα signaling shows that this pathway's inhibition typically involves modulating the Bcl-2 family of proteins—decreasing anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins like Bax—leading to the activation of caspases.
Quantitative Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The data is summarized below for easy comparison.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Duration | IC50 Value | Citation |
|---|---|---|---|---|---|
| RL95-2 | Endometrial Cancer | SRB | 24 h | 20.01 μM | |
| OE33 | Oesophageal Adenocarcinoma | Proliferation Assay | - | Concentration-dependent inhibition | |
| OE19 | Oesophageal Adenocarcinoma | Proliferation Assay | - | Concentration-dependent inhibition |
| MCF-7 | Breast Cancer | Apoptosis Assay | 24 h | Enhanced silibinin-induced apoptosis at 10 µM | |
Table 2: Effect of this compound on Apoptotic Markers
| Cell Line | Treatment | Effect | Measurement | Citation |
|---|---|---|---|---|
| RL95-2 | 20 μM MPP, 24 h | Reduced p-ERα/ERα ratio | Western Blot | |
| RL95-2 | 20 μM MPP, 24 h | No change in Akt phosphorylation | Western Blot |
| OE33 | 1-33 µM MPP | Significant increase in Caspase 3/7 activity | Caspase Activity Assay | |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for assays used to evaluate the effects of this compound.
Cell Viability Assessment (SRB Assay)
This protocol is based on the methodology used to determine the IC50 value of this compound in RL95-2 cells.
-
Cell Seeding: Plate cancer cells (e.g., RL95-2) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, and 100 μM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)
This protocol is a standard method for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7, OE33) in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound for the specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Inactivate the trypsin with a serum-containing medium.
-
Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash the pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of a fluorescently-labeled Annexin V probe (e.g., FITC, Alexa Fluor 488) and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
This protocol is used to detect changes in protein levels, such as the phosphorylation state of ERα.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERα, anti-ERα, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a powerful and specific antagonist of ERα that induces apoptosis in cancer cells by inhibiting ERα phosphorylation and activating the caspase cascade. Its utility is underscored by its high selectivity, which allows for the clear attribution of its effects to the ERα pathway, independent of ERβ or the PI3K/Akt pathway. The quantitative data confirm its efficacy in reducing cell viability at micromolar concentrations in relevant cancer cell lines.
Future research should focus on:
-
In Vivo Efficacy: Translating these in vitro findings into animal models of ERα-positive cancers.
-
Combination Therapies: Exploring synergistic effects with other chemotherapeutic agents, as suggested by its ability to enhance silibinin-induced apoptosis.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound to preempt clinical challenges.
By continuing to elucidate the precise molecular consequences of ERα antagonism, compounds like this compound pave the way for more refined and effective cancer therapies.
References
Unraveling the Potent and Selective ERα Antagonism of MPP Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) has emerged as a critical pharmacological tool for dissecting the roles of Estrogen Receptor alpha (ERα). This technical guide provides an in-depth exploration of its profound selectivity for ERα over its beta isoform (ERβ), detailing its binding affinity, functional activity, and impact on downstream signaling pathways. Through a comprehensive review of available data, this document aims to equip researchers with the necessary information to effectively utilize MPP dihydrochloride in their investigations of ERα-mediated physiological and pathological processes.
Quantitative Data Summary
The remarkable selectivity of this compound for ERα is quantitatively demonstrated through various binding and functional assays. The following tables summarize the key data points, offering a clear comparison of its activity at both estrogen receptor subtypes.
Table 1: Binding Affinity of this compound for Estrogen Receptors
| Parameter | ERα | ERβ | Selectivity (ERβ/ERα) | Reference |
| Ki (nM) | 2.7 | 1800 | >200-fold | [1][2][3][4] |
| Relative Binding Affinity (RBA, Estradiol = 100%) | 12% | <0.1% | ~320-fold | [5] |
Table 2: Functional Activity of this compound
| Assay Type | Cell Line | Parameter | ERα | ERβ | Reference |
| Transcriptional Reporter Assay | HEC-1 | IC50 (Antagonist activity) | 80 nM | No significant activity | |
| Cell Viability Assay | RL95-2 | IC50 | 20.01 µM | Not Reported | |
| Antiproliferative Activity | RL95-2 | Effective Concentration | 10 µM | Not Reported |
Mechanism of Action and Signaling Pathways
This compound functions as a high-affinity, silent antagonist of ERα. It competitively inhibits the binding of 17β-estradiol to ERα, inducing conformational changes in the receptor that obstruct the binding site. This blockade of ligand binding prevents the recruitment of coactivator proteins and subsequent transcription of estrogen-responsive genes.
While primarily classified as a silent antagonist, some in vivo studies suggest that MPP may exhibit mixed agonist/antagonist properties, characteristic of a Selective Estrogen Receptor Modulator (SERM). For instance, it has been observed to increase uterine weight in mice, an effect typically associated with ERα agonism.
The antagonistic action of MPP on ERα has been shown to modulate downstream signaling pathways, notably the PI3K/Akt pathway. In ovarian cancer cells, MPP treatment led to a significant reduction in phosphorylated AKT levels, suggesting an inhibition of this critical cell survival pathway.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the ERα selectivity of this compound.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for ERα and ERβ.
Workflow Diagram
Methodology:
-
Receptor Preparation: Utilize purified recombinant human ERα and ERβ proteins.
-
Incubation: In a suitable binding buffer, incubate a fixed concentration of a radiolabeled estrogen, such as [³H]17β-estradiol, with either ERα or ERβ.
-
Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Equilibration: Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C) for a defined period.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method like filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Determine the IC50 value (the concentration of MPP that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay is used to assess the functional antagonist activity of this compound on ERα-mediated gene transcription.
Workflow Diagram
References
- 1. This compound | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. This compound | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 3. This compound |Methyl-Piperidinopyrazole | Hello Bio [hellobio.com]
- 4. This compound | Estrogen and Related Receptors | Bio-Techne [bio-techne.com]
- 5. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on MPP Dihydrochloride in Endocrinology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl-piperidino-pyrazole (MPP) dihydrochloride (B599025) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), a critical mediator in endocrine signaling and a key therapeutic target in hormone-dependent cancers. This technical guide provides an in-depth overview of the foundational studies on MPP dihydrochloride, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in endocrinology and oncology.
Chemical and Physical Properties
This compound is a non-steroidal, pyrazole-based compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride | |
| Molecular Formula | C29H31N3O3.2HCl | [1] |
| Molecular Weight | 542.50 g/mol | [1] |
| CAS Number | 911295-24-4 | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
| Storage | Store at +4°C | [1] |
Mechanism of Action
This compound functions as a "silent" antagonist of ERα. Its primary mechanism involves binding to the ligand-binding domain of ERα, inducing a conformational change that prevents the binding of the natural ligand, 17β-estradiol.[1] This action effectively blocks the downstream signaling cascades typically initiated by estrogen binding.
Signaling Pathway of this compound Action
MPP's antagonism of ERα leads to the inhibition of proliferative signaling pathways, such as the PI3K/Akt pathway, and promotes apoptosis. The diagram below illustrates the proposed signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ki (nM) | Selectivity (ERβ/ERα) | Reference |
| ERα | 2.7 | >200-fold | |
| ERβ | 1800 |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | Value | Concentration | Time (h) | Reference |
| RL95-2 (Endometrial Cancer) | Cell Viability | IC50 | 20.01 µM | 1-100 µM | 24 | [2] |
| RL95-2 (Endometrial Cancer) | Proliferation | Antiproliferative Activity | - | 10 µM | - | [2] |
| RL95-2 (Endometrial Cancer) | Western Blot | p-ERα/ERα ratio | Reduction | 20 µM | 24 | [2] |
| RL95-2 (Endometrial Cancer) | Western Blot | p-Akt | No Alteration | 20 µM | 24 | [2] |
| MCF-7 (Breast Cancer) | Flow Cytometry | Apoptosis | Enhancement (with silibinin) | 10 µM | 24 | [3] |
| SKOV3 & OV2008 (Ovarian Cancer) | XTT Assay | Cell Growth | Suppression | Not specified | - | [4] |
Table 3: In Vivo Efficacy
| Animal Model | Study Type | Dosing | Outcome | Reference |
| Murine Model | Uterine ERα action | Not specified | Mixed agonist/antagonist action | [5] |
| Male Mice | Prepulse Inhibition (PPI) | 20 µg/kg and 200 µg/kg | Dose-dependent attenuation of PPI | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand.
Workflow:
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Excise uteri from immature female rats.
-
Homogenize the tissue in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant).
-
-
Competitive Binding:
-
In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2), and varying concentrations of this compound.
-
Include control tubes with no competitor (total binding) and with a high concentration of a known ER binder to determine non-specific binding.
-
Incubate the mixture overnight at 4°C.
-
-
Separation and Quantification:
-
Add a slurry of hydroxylapatite to each tube to bind the receptor-ligand complexes.
-
Wash the hydroxylapatite pellets to remove unbound radioligand.
-
Quantify the radioactivity in the pellets using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of MPP.
-
Determine the IC50 value (the concentration of MPP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Plating:
-
Seed cells (e.g., RL95-2, MCF-7) in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing different concentrations of MPP. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of MPP compared to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration to induce apoptosis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
FITC-Annexin V negative, PI negative cells are viable.
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins (e.g., p-ERα, p-Akt) in cell lysates.
Protocol:
-
Sample Preparation:
-
Lyse MPP-treated and control cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERα, anti-p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein phosphorylation.
-
Conclusion
This compound is a valuable research tool for investigating the role of ERα in various physiological and pathological processes. Its high selectivity and potent antagonistic activity make it an important compound in the field of endocrinology and for the development of novel therapeutics for hormone-dependent diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies involving this critical ERα antagonist.
References
MPP Dihydrochloride: A Technical Guide for Investigating Estrogen-Dependent Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen receptors, particularly estrogen receptor alpha (ERα), are pivotal drivers in the pathophysiology of numerous diseases, including a significant portion of breast, endometrial, and ovarian cancers, as well as endometriosis. The targeted antagonism of ERα represents a key therapeutic and research strategy. MPP dihydrochloride (B599025) has emerged as a potent and highly selective ERα antagonist, offering researchers a valuable tool to dissect the molecular mechanisms of estrogen-dependent diseases. This technical guide provides an in-depth overview of MPP dihydrochloride, including its mechanism of action, chemical and physical properties, and its application in relevant experimental models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its effective use in the laboratory. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers.
Introduction
Estrogen signaling, mediated through its receptors ERα and ERβ, is a critical regulator of cellular proliferation, differentiation, and homeostasis in a variety of tissues. Dysregulation of this signaling cascade, particularly through the overactivity of ERα, is a well-established hallmark of several hormone-dependent pathologies. The development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) has revolutionized the treatment of these conditions. For research purposes, highly selective antagonists are indispensable for elucidating the specific roles of ERα in disease progression.
This compound (Methyl-piperidino-pyrazole dihydrochloride) is a non-steroidal, highly selective antagonist of ERα. Its robust selectivity for ERα over ERβ makes it an exceptional chemical probe for isolating and studying ERα-specific signaling pathways and their downstream effects in both in vitro and in vivo models of estrogen-dependent diseases.
Mechanism of Action
This compound exerts its antagonistic effects by competitively binding to the ligand-binding domain (LBD) of ERα. This binding induces a conformational change in the receptor that is distinct from that induced by estrogen.[1] This altered conformation prevents the recruitment of coactivators necessary for the transcriptional activation of estrogen-responsive genes. By blocking the binding of 17β-estradiol, this compound effectively silences ERα-mediated signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in ERα-positive cancer cells.[2] Molecular docking studies have indicated that this compound interacts with key residues in the ERα LBD, such as Asp333, Leu159, and Arg326, leading to a change in the 17β-estradiol interaction site and an increase in the energy required for ligand binding.[3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride | [4] |
| Molecular Formula | C₂₉H₃₁N₃O₃·2HCl | [4] |
| Molecular Weight | 542.50 g/mol | [1] |
| CAS Number | 911295-24-4 | [4] |
| Appearance | White to off-white powder | |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO (up to 100 mM) | [4] |
| Storage | Store at +4°C | [4] |
Quantitative Data
The selectivity and potency of this compound have been quantified in various assays. This section summarizes the key inhibitory constants and effective concentrations in different experimental systems.
Table 4.1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Selectivity (ERβ/ERα) | Reference |
| ERα | 2.7 | >200-fold | |
| ERβ | 1800 |
Table 4.2: In Vitro Efficacy
| Cell Line | Assay | Endpoint | IC₅₀ / Effective Concentration | Reference |
| RL95-2 (Endometrial Cancer) | Cell Viability | Inhibition of cell viability | 20.01 µM | [2] |
| RL95-2 (Endometrial Cancer) | Cell Proliferation | Antiproliferative activity | 10 µM | [2] |
| MCF-7 (Breast Cancer) | Apoptosis Enhancement (with Silibinin) | Increased apoptosis | 10 µM | [5] |
Signaling Pathways
This compound's antagonism of ERα disrupts downstream signaling cascades that are crucial for the growth and survival of estrogen-dependent cancer cells.
Experimental Protocols
The following protocols are provided as a guide for using this compound in common experimental assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well format to determine the effect of this compound on the viability of ERα-positive breast cancer cells (e.g., MCF-7).
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to MPP Dihydrochloride: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPP dihydrochloride (B599025), also known as Methyl-piperidino-pyrazole dihydrochloride, is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1] Its remarkable selectivity for ERα over Estrogen Receptor Beta (ERβ) makes it an invaluable tool in dissecting the distinct roles of these two receptor subtypes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the fundamental properties, mechanism of action, and experimental applications of MPP dihydrochloride.
Disclaimer
It is crucial to distinguish Methyl-piperidino-pyrazole (MPP) dihydrochloride from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). MPP+ is a metabolite of MPTP and is used to induce Parkinson's-like symptoms in animal models. The compound discussed in this guide, this compound, is a selective ERα antagonist and is not associated with neurotoxicity.
Physicochemical Properties
This compound is a white to off-white powder. Its core structure is a pyrazole (B372694) ring substituted with hydroxyphenyl and piperidinylethoxy)phenol groups. The dihydrochloride salt form enhances its solubility in aqueous solutions.
| Property | Value | Reference |
| Chemical Name | 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride | [2][3] |
| Molecular Formula | C₂₉H₃₁N₃O₃ · 2HCl | [4] |
| Molecular Weight | 542.50 g/mol (anhydrous basis) | [4] |
| CAS Number | 911295-24-4 | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO (≥20 mg/mL) | |
| Storage | Store at 4°C, desiccated. Solutions can be stored at -20°C for up to one month. |
Biological Activity and Mechanism of Action
This compound functions as a "silent" antagonist of ERα, meaning it does not possess any partial agonist activity. Its high affinity and selectivity for ERα are central to its utility in research.
| Parameter | Value | Cell Line/System | Reference |
| Ki for ERα | 2.7 nM | In vitro binding assay | |
| Ki for ERβ | 1800 nM | In vitro binding assay | |
| Selectivity | >200-fold for ERα over ERβ | ||
| IC₅₀ | 20.01 µM | RL95-2 (endometrial cancer) | |
| IC₅₀ | 80 nM | HEC-1 (endometrial cancer) |
The antagonistic activity of this compound stems from its ability to bind to ERα and induce a conformational change that prevents the binding of the natural ligand, 17β-estradiol. This blockade of ligand binding inhibits the subsequent downstream signaling pathways regulated by ERα.
Signaling Pathway
This compound's primary mode of action is the direct inhibition of ERα signaling. This has downstream consequences on other signaling cascades that are modulated by estrogen. Notably, it has been shown to reduce the phosphorylation of ERα itself. While some studies have investigated its impact on the PI3K/Akt and MAPK/ERK pathways, the effects appear to be cell-type and context-dependent. For instance, in RL95-2 endometrial cancer cells, this compound was found to reduce the phosphorylation of ERα without altering the phosphorylation of Akt.
Caption: Mechanism of this compound Action on ERα Signaling.
Experimental Protocols
This compound is a versatile tool for in vitro and in vivo studies of ERα function. Below are detailed protocols for common assays used to characterize its effects.
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%). Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for Cell Viability Assessment using SRB Assay.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. Once they reach the desired confluency, treat them with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in response to this compound treatment.
Materials:
-
Cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-ERα, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) or for the total protein to normalize the phosphorylated protein signal.
Synthesis
In Vivo Studies
This compound has been used in animal models to investigate the in vivo functions of ERα. For example, it has been administered to rats to study its effects on food intake and body weight. In such studies, this compound is typically dissolved in a suitable vehicle (e.g., DMSO and further diluted in corn oil or a solution of PEG300, Tween80, and water) and administered via subcutaneous or oral routes. Detailed pharmacokinetic data for this compound is not extensively published.
Conclusion
This compound is a powerful and selective tool for investigating the biological roles of ERα. Its high affinity and selectivity, coupled with its silent antagonist profile, make it an indispensable reagent for researchers in endocrinology, oncology, and various other fields. The experimental protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting.
References
- 1. This compound |Methyl-Piperidinopyrazole | Hello Bio [hellobio.com]
- 2. 1,3-BIS(4-HYDROXYPHENYL)-4-METHYL-5-[4-(2-PIPERIDINYLETHOXY)PHENOL]-1H-PYRAZOLE DIHYDROCHLORIDE, CasNo.289726-02-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. 1,3-BIS(4-HYDROXYPHENYL)-4-METHYL-5-[4-(2-PIPERIDINYLETHOXY)PHENOL]-1H-PYRAZOLE DIHYDROCHLORIDE | 289726-02-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for MPP Dihydrochloride in Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of 1-methyl-4-phenylpyridinium (MPP⁺) dihydrochloride (B599025), a potent neurotoxin widely employed to model Parkinson's disease (PD) by inducing selective degeneration of dopaminergic neurons.[1][2] This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying molecular pathways.
Mechanism of Action
MPP⁺ is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[3] In a laboratory setting, MPP⁺ is directly applied to cell cultures. Its toxicity is initiated by its uptake into dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[3] Once inside, MPP⁺ accumulates in the mitochondria, where it primarily inhibits Complex I of the electron transport chain.[3] This inhibition leads to a cascade of detrimental effects, including ATP depletion, a surge in reactive oxygen species (ROS) production, and ultimately, apoptotic cell death.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on the effects of MPP⁺ on the widely used human neuroblastoma cell line, SH-SY5Y. These cells are a common model for studying the molecular mechanisms of Parkinson's disease.
Table 1: Effect of MPP⁺ on SH-SY5Y Cell Viability (MTT Assay)
| MPP⁺ Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Reference |
| 10 | 48 | ~90% | |
| 100 | 24 | ~80% | |
| 500 | 24 | ~50% | |
| 1000 | 24 | ~65% | |
| 1000 | 24 | Not specified, but chosen as optimal | |
| 1000 | 48 | Significantly reduced | |
| 2000 | 24 | Significantly reduced | |
| 5000 | 24 | Significantly reduced |
Table 2: Effect of MPP⁺ on Lactate Dehydrogenase (LDH) Release in SH-SY5Y Cells
| MPP⁺ Concentration (mM) | Incubation Time (hours) | LDH Release (% of Control) | Reference |
| 1 | 24 | Increased |
Table 3: Effect of MPP⁺ on Reactive Oxygen Species (ROS) Production
| Cell Line | MPP⁺ Concentration (µM) | Incubation Time (hours) | ROS Level (Fold Increase vs. Control) | Reference |
| N27 | up to 1000 | 18 | up to 20 | |
| N27 | 300 | 3 | Increased | |
| N27 | 300 | 6 | Further Increased | |
| N27 | 300 | 24 | Peaked | |
| VM Neurons | 20 | Not specified | 186% | |
| VM Neurons | 20 (with Dopamine) | Not specified | 402% |
Table 4: Effect of MPP⁺ on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | MPP⁺ Concentration (µM) | Incubation Time (hours) | Effect on ΔΨm | Reference |
| SH-SY5Y | 1000 | Not specified | Decreased | |
| MN9D | 500 | 0.75 | 20-50% depolarization | |
| Glial Cells | 100 - 300 | 48 | Significant loss |
Table 5: Effect of MPP⁺ on Caspase-3 Activation
| Cell Line | MPP⁺ Concentration (mM) | Incubation Time (hours) | Observation | Reference |
| SH-SY5Y | Not specified | 24 | Increased activated caspase-3 | |
| Primary DA Neurons | 0.001 | 12 | 32.4 ± 3.6% CM1-positive neurons | |
| WT and PKO Neuronal Cells | 1 | 24 | Significant increase in activity |
Experimental Protocols
Protocol 1: Assessment of MPP⁺-Induced Cytotoxicity using MTT Assay
This protocol is for determining the dose-dependent effect of MPP⁺ on the viability of SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MPP⁺ dihydrochloride stock solution (e.g., 100 mM in sterile water or PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
MPP⁺ Treatment: Prepare serial dilutions of MPP⁺ in culture medium to achieve final concentrations ranging from 1 µM to 5 mM. Remove the old medium from the wells and add 100 µL of the MPP⁺-containing medium. Include a vehicle-only control group.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
Culture medium
-
MPP⁺ dihydrochloride
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a black 96-well plate and treat with desired concentrations of MPP⁺ as described in Protocol 1.
-
Probe Loading: After the MPP⁺ incubation period, remove the medium and wash the cells twice with warm PBS.
-
Incubation with DCFH-DA: Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Data Acquisition: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm. Alternatively, cells can be detached and analyzed by flow cytometry.
Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric assay.
Materials:
-
SH-SY5Y cells
-
Culture medium
-
MPP⁺ dihydrochloride
-
Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, and caspase-3 substrate Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with MPP⁺ in a suitable culture plate as previously described.
-
Cell Lysis: After treatment, collect the cells and lyse them according to the manufacturer's protocol provided with the caspase-3 assay kit.
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the reaction buffer and the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
Mandatory Visualization
Caption: Mechanism of MPP⁺ neurotoxicity in dopaminergic neurons.
Caption: General experimental workflow for in vitro MPP⁺ studies.
Caption: Key signaling pathways affected by MPP⁺.
References
Application Notes and Protocols: Preparation of MPP⁺ Dihydrochloride Stock Solution in DMSO for Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the preparation, handling, and application of a Dimethyl Sulfoxide (DMSO) stock solution of 1-methyl-4-phenylpyridinium (MPP⁺), a potent neurotoxin widely used in research to model Parkinson's disease (PD). It is crucial to note that the term "MPP dihydrochloride" can be ambiguous, as it may also refer to the estrogen receptor antagonist, 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride[1][2]. This document exclusively focuses on the neurotoxin MPP⁺.
MPP⁺ selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease[3][4][5]. It exerts its neurotoxic effects primarily by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death[5][6][7]. Due to its cationic nature, MPP⁺ requires active transport into neurons via the dopamine (B1211576) transporter (DAT), which accounts for its selective toxicity to dopaminergic neurons[6].
This document will guide researchers in the accurate preparation of MPP⁺ stock solutions in DMSO and their application in in vitro models of Parkinson's disease.
Data Presentation
Table 1: Properties of 1-methyl-4-phenylpyridinium (MPP⁺)
| Property | Value | Reference |
| Chemical Name | 1-methyl-4-phenylpyridinium | [5][8] |
| Molecular Formula | C₁₂H₁₂N⁺ | [5][8] |
| Molecular Weight | 170.23 g/mol (cation) | [8] |
| Commonly available as | Iodide or chloride salt | [5][9] |
| Solubility in DMSO | Soluble | [10][11] |
| Mechanism of Action | Inhibition of mitochondrial Complex I | [5][6][7] |
Table 2: Recommended Stock Solution and Working Concentration Ranges
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 mM - 400 mM in DMSO | A 400 mM stock solution in DMSO has been reported[11]. The optimal concentration depends on experimental needs. |
| Storage of Stock Solution | -20°C or -80°C in aliquots | To avoid repeated freeze-thaw cycles. Protect from light. |
| Stability of Stock Solution | Stable for at least one month at -20°C and up to 6 months at -80°C. | Based on general stability of compounds in DMSO[12]. |
| In Vitro Working Concentration | 1 µM - 5 mM | Highly dependent on the cell type and experimental duration[6][7][9]. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | To minimize solvent-induced cytotoxicity[13]. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM MPP⁺ Dihydrochloride (B599025) Stock Solution in DMSO
Materials:
-
1-methyl-4-phenylpyridinium (MPP⁺) dihydrochloride (or other salt form, adjust mass accordingly)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Safety Precautions: MPP⁺ is a neurotoxin. Handle with extreme care in a designated area, preferably within a chemical fume hood. Always wear appropriate PPE.
-
Calculate Required Mass:
-
The molecular weight of MPP⁺ cation is 170.23 g/mol . The molecular weight of the dihydrochloride salt will be higher. Always refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
For a 100 mM (0.1 M) stock solution, the required mass can be calculated using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 100 mM stock solution of a hypothetical MPP⁺ salt with a molecular weight of 243.15 g/mol : Mass (g) = 0.1 mol/L x 0.001 L x 243.15 g/mol = 0.0243 g = 24.3 mg
-
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube or glass vial on the analytical balance.
-
Carefully weigh the calculated amount of MPP⁺ dihydrochloride into the tube.
-
-
Dissolving the Compound:
-
Add the desired volume of anhydrous DMSO to the tube containing the MPP⁺ powder. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[12]. Protect from light.
-
Protocol 2: In Vitro Model of Parkinson's Disease using MPP⁺ in a Dopaminergic Neuronal Cell Line (e.g., SH-SY5Y)
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
MPP⁺ stock solution in DMSO (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
-
Reagents for assessing cell viability (e.g., MTT, LDH assay) or apoptosis (e.g., Caspase-3 assay)
-
Vehicle control (DMSO)
Procedure:
-
Cell Plating:
-
Plate the dopaminergic neurons at an appropriate density in multi-well plates.
-
Allow the cells to adhere and grow for 24-48 hours before treatment.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the MPP⁺ stock solution at room temperature.
-
Prepare serial dilutions of the MPP⁺ stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 1 mM)[9].
-
Important: Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v) to avoid solvent toxicity[13]. Prepare a vehicle control with the same final concentration of DMSO as the highest MPP⁺ concentration group.
-
-
MPP⁺ Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared medium containing the different concentrations of MPP⁺ or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24 to 72 hours)[9]. The optimal incubation time should be determined empirically based on the cell type and the desired level of neurotoxicity.
-
-
Assessment of Neurotoxicity:
-
Following incubation, assess cell viability or apoptosis using a suitable assay according to the manufacturer's instructions.
-
Commonly used assays include the MTT assay for metabolic activity (an indicator of cell viability) or the LDH release assay for membrane integrity. Apoptosis can be measured by assessing caspase-3 activity.
-
Mandatory Visualizations
Caption: MPP⁺ Neurotoxicity Signaling Pathway.
Caption: In Vitro MPP⁺ Experimental Workflow.
References
- 1. This compound |Methyl-Piperidinopyrazole | Hello Bio [hellobio.com]
- 2. scbt.com [scbt.com]
- 3. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 4. neuroproof.com [neuroproof.com]
- 5. MPP+ - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-phenylpyridinium | C12H12N+ | CID 39484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dovepress.com [dovepress.com]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Cell Culture Assays Using MPP+ Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-methyl-4-phenylpyridinium (MPP+) dihydrochloride (B599025) in cell culture assays to model Parkinson's disease (PD) and screen for potential neuroprotective compounds. MPP+ is a potent neurotoxin that selectively targets and destroys dopaminergic neurons, mimicking the neurodegenerative processes observed in PD.[1][2][3]
Mechanism of Action: MPP+ is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] In cell culture, MPP+ is actively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[4][5] Once inside the neuron, it accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[1][4][5][6][7] This inhibition leads to a cascade of detrimental effects, including:
-
ATP Depletion: The disruption of oxidative phosphorylation results in a significant drop in cellular ATP levels.[1][4][6]
-
Increased Reactive Oxygen Species (ROS) Production: The impaired electron transport chain leads to the generation of damaging reactive oxygen species.[4][6][8]
-
Mitochondrial Dysfunction: The combination of ATP depletion and oxidative stress compromises mitochondrial integrity, leading to the dissipation of the mitochondrial membrane potential.[4]
-
Apoptotic Cell Death: The cellular stress triggers the intrinsic apoptotic pathway, involving the activation of caspases and eventual cell death.[4][8][9]
Key Experimental Assays
A variety of in vitro assays can be employed to investigate the neurotoxic effects of MPP+ and to evaluate the efficacy of neuroprotective agents.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent and time-dependent toxicity of MPP+.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.[10][11]
-
SRB Assay: A protein staining assay to determine cell density.
Apoptosis Assays
These assays help to elucidate the mechanisms of MPP+-induced cell death.
-
Caspase Activity Assays: Fluorometric or colorimetric assays to measure the activity of key executioner caspases like caspase-3 and initiator caspases like caspase-9.[4][10]
-
Hoechst and Propidium Iodide (PI) Staining: A nuclear staining method to visualize apoptotic (condensed or fragmented nuclei) and necrotic (PI-positive) cells.[4]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]
Mitochondrial Function Assays
Given that mitochondria are the primary target of MPP+, these assays are crucial for understanding its mechanism of action.
-
Mitochondrial Membrane Potential (MMP) Assay: Utilizes fluorescent dyes like TMRM or TMRE that accumulate in healthy mitochondria with a high membrane potential.[4][12][13][14] A decrease in fluorescence indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Measurement: Employs fluorescent probes such as DCFDA to quantify the levels of intracellular ROS.[4][8][15][16]
-
ATP Level Measurement: Luciferase-based assays to determine cellular ATP concentrations.
Dopaminergic Neuron-Specific Assays
These assays are essential for confirming the selective toxicity of MPP+ towards dopaminergic neurons.
-
Tyrosine Hydroxylase (TH) Immunocytochemistry: TH is a key enzyme in dopamine synthesis. Immunostaining for TH allows for the visualization and quantification of surviving dopaminergic neurons.[8][10]
Data Presentation
The following tables summarize representative quantitative data from studies using MPP+ in cell culture.
Table 1: Dose-Dependent Effect of MPP+ on Cell Viability
| Cell Line | MPP+ Concentration | Incubation Time (hours) | Viability Assay | % Cell Viability (relative to control) | Reference |
| SH-SY5Y | 1 mM | 24 | CellTiter-Blue | ~89% | [6] |
| SH-SY5Y | 1.5 mM | 24 | CellTiter-Blue | ~80% | [6] |
| SH-SY5Y | 2 mM | 24 | CellTiter-Blue | ~75% | [6] |
| SH-SY5Y | 2.5 mM | 24 | CellTiter-Blue | ~70% | [6] |
| SH-SY5Y | 3 mM | 24 | CellTiter-Blue | ~64% | [6] |
| MES23.5 | 10 µM | 24 | MTT | No significant change | [11] |
| MES23.5 | 100 µM | 24 | MTT | Significant reduction | [11] |
| MES23.5 | 1000 µM | 24 | MTT | Significant reduction | [11] |
Table 2: Time-Dependent Effect of MPP+ on ROS Production
| Cell Line | MPP+ Concentration | Incubation Time (hours) | ROS Assay | Fold Increase in ROS (relative to control) | Reference |
| N27 | 300 µM | 3 | carboxy-H2-DCFDA | ~2.5 | [15][16] |
| N27 | 300 µM | 6 | carboxy-H2-DCFDA | ~3.5 | [15][16] |
| N27 | 300 µM | 12 | carboxy-H2-DCFDA | ~5.0 | [15] |
| N27 | 300 µM | 18 | carboxy-H2-DCFDA | ~6.0 | [15][16] |
Experimental Protocols
Protocol 1: Assessment of MPP+-Induced Cytotoxicity using MTT Assay
1. Cell Seeding: a. Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells per well. b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
2. MPP+ Treatment: a. Prepare a stock solution of MPP+ dihydrochloride in sterile water or cell culture medium. b. Dilute the stock solution to prepare a range of final concentrations (e.g., 10 µM to 3 mM).[6][11] c. Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of MPP+. Include a vehicle-only control. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
1. Cell Seeding and Treatment: a. Follow steps 1a-2d from Protocol 1.
2. TMRM/TMRE Staining: a. Prepare a working solution of TMRM or TMRE (e.g., 50 nM) in fresh culture medium.[17] b. Remove the MPP+-containing medium and wash the cells once with warm PBS. c. Add the TMRM/TMRE working solution to each well and incubate for 30 minutes at 37°C.
3. Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For TMRM/TMRE, the excitation/emission wavelengths are approximately 549/573 nm.
4. Data Analysis: a. A decrease in fluorescence intensity in MPP+-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Protocol 3: Detection of Caspase-3 Activation
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate and treat with MPP+ as described in Protocol 1 (steps 1a-2d, scaled up for a larger plate format).
2. Cell Lysis: a. After treatment, collect the cells by scraping or trypsinization. b. Wash the cells with cold PBS and centrifuge to obtain a cell pellet. c. Lyse the cells in a suitable lysis buffer on ice for 30 minutes.[18] d. Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the protein lysate.
3. Caspase-3 Activity Assay: a. Determine the protein concentration of the cell lysate. b. In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample.[18] c. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[18] d. Incubate the plate at 37°C for 1-2 hours.[18] e. Measure the absorbance at 405 nm.[18]
4. Data Analysis: a. An increase in absorbance in MPP+-treated samples compared to the control indicates an increase in caspase-3 activity.
Mandatory Visualizations
Caption: Mechanism of MPP+ neurotoxicity in dopaminergic neurons.
Caption: General experimental workflow for in vitro MPP+ assays.
Caption: Key signaling pathways in MPP+-induced apoptosis.
References
- 1. MPP+ - Wikipedia [en.wikipedia.org]
- 2. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. neuroproof.com [neuroproof.com]
- 4. MPP⁺ Neuronal Cell Death Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease | MDPI [mdpi.com]
- 7. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 13. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Generation of reactive oxygen species in 1-methyl-4-phenylpyridinium (MPP+) treated dopaminergic neurons occurs as an NADPH oxidase-dependent two-wave cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
Application Notes and Protocols for In Vivo Administration of MPP+ Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), in mice to model Parkinson's disease (PD). Given that MPP+ does not readily cross the blood-brain barrier, direct intracerebral administration is required.[1] For a comprehensive understanding, protocols for the systemic administration of its precursor, MPTP, are also included, as this is a widely used method to study the effects of MPP+ in vivo.
Introduction to MPP+ and the MPTP/MPP+ Mouse Model of Parkinson's Disease
MPTP is a neurotoxin that, due to its lipophilic nature, easily crosses the blood-brain barrier after systemic administration in mice.[2] Once in the brain, it is metabolized by monoamine oxidase B (MAO-B) in glial cells into its toxic metabolite, MPP+. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[3] Inside these neurons, MPP+ exerts its neurotoxic effects primarily by inhibiting Complex I of the mitochondrial electron transport chain. This leads to ATP depletion, oxidative stress, and ultimately, the death of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[2][4]
Direct administration of MPP+ via intracerebroventricular (ICV) or intrastriatal injections allows for a more targeted and direct approach to studying its neurotoxic effects, bypassing the need for metabolic conversion.[5][6]
Data Presentation: Quantitative Effects of MPTP and MPP+ Administration
The following tables summarize quantitative data from various studies on the administration of MPTP and MPP+ in mice.
Table 1: In Vivo MPTP Administration Protocols and Effects
| Animal Model | MPTP Dosage | Administration Route & Regimen | Key Quantitative Effects | Reference |
| C57BL/6 mice | 20 mg/kg/day | Intraperitoneal (i.p.) for 7 days | Induces motor deficits. | [7][8] |
| C57BL/6 mice | 18 mg/kg | 4 i.p. injections, 2 hours apart | Profound reduction in striatal dopamine and its metabolites (DOPAC and HVA). | [9] |
| C57BL/6 mice | 20 mg/kg | 4 subcutaneous (s.c.) injections over 48h | Causes loss of TH-immunoreactive cells in the substantia nigra and ventral tegmental area. | [10] |
| C57BL/6 mice | 14-20 mg/kg per dose | 4 injections | Striatal dopamine depletion ranging from 40% to ~90%. | [9] |
Table 2: In Vivo Direct MPP+ Administration Protocols and Effects
| Animal Model | MPP+ Dosage | Administration Route & Regimen | Key Quantitative Effects | Reference |
| C57BL/6 mice | 1.8-18 µ g/mouse | Intracerebroventricular (ICV) | High dose (18 µg) reduces crossing, rearing, and grooming in the open-field test and decreases rotarod latency. Low dose (1.8 µg) induces depressive-like behavior. | [5] |
| C57BL/6 mice | 18 µ g/mouse | ICV | Increases α-synuclein and decreases parkin immunocontent in the striatum. | [4][5] |
| C57BL/6J mice | 7.5 µg in 1 µL | Unilateral intrastriatal injection | Leads to an increase in microglial activation in the ventral mesencephalon. | [11] |
| Mice | 5-20 µ g/mouse | ICV | Decreased locomotor activity 10-40 min after injection. | [12] |
Signaling Pathway of MPP+ Neurotoxicity
The diagram below illustrates the key steps involved in MPP+-induced neurotoxicity in dopaminergic neurons.
Caption: Mechanism of MPP+-induced dopaminergic neurodegeneration.
Experimental Protocols
Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care under strict safety protocols in a chemical fume hood, with appropriate personal protective equipment (PPE).
Protocol 1: In Vivo MPTP-induced Mouse Model of Parkinson's Disease
Objective: To create a mouse model exhibiting key pathological and behavioral features of Parkinson's disease through systemic administration of MPTP.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate safety equipment and handling procedures for MPTP
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
MPTP Preparation: Under strict safety protocols, dissolve MPTP-HCl in sterile saline to the desired concentration. For example, for a 20 mg/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of approximately 200-250 µL.
-
Administration:
-
Behavioral Analysis: Perform behavioral tests to assess motor deficits. This can be done starting from 7 days post-injection.
-
Neurochemical and Histological Analysis: At the end of the study period (e.g., 7-21 days post-injection), euthanize the mice and collect brain tissue.
-
HPLC: Measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.[9]
-
Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Protocol 2: Direct In Vivo MPP+ Administration via Stereotaxic Surgery
Objective: To induce targeted dopaminergic neurodegeneration by directly injecting MPP+ into the mouse brain.
Materials:
-
C57BL/6 mice
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic frame
-
Hamilton syringe with a fine-gauge needle
-
Surgical tools
Procedure:
-
MPP+ Preparation: Dissolve MPP+ dihydrochloride in sterile saline to the desired concentration (e.g., 7.5 µg/µL for intrastriatal injection or 1.8-18 µg for ICV in a total volume of 1-2 µL).
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse and securely fix its head in a stereotaxic frame.
-
Maintain the animal's body temperature with a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma as a reference point.
-
-
Injection:
-
Intrastriatal Injection: Drill a small hole in the skull at the desired coordinates. For the striatum, typical coordinates from bregma are: Anterior +0.6 mm, Lateral +2.2 mm, Ventral -3.2 mm.[11]
-
Intracerebroventricular (ICV) Injection: Drill a hole at coordinates targeting a lateral ventricle (e.g., Anterior -0.3 mm, Lateral -1.0 mm, Ventral -3.0 mm from bregma).
-
Slowly lower the injection needle to the target depth.
-
Infuse the MPP+ solution at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and prevent tissue damage.
-
Leave the needle in place for an additional 5-10 minutes to prevent backflow upon retraction.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia. Monitor the animal's recovery.
-
Post-injection Analysis: Behavioral, neurochemical, and histological analyses can be performed at various time points post-injection (e.g., 24 hours to several weeks) as described in Protocol 1. A 24-hour time point can be used to investigate behavioral and striatal neurochemical changes.[5]
Experimental Workflows
The following diagrams outline the typical experimental workflows for MPTP and direct MPP+ administration in mice.
Caption: Workflow for MPTP-induced mouse model of Parkinson's disease.
Caption: Workflow for direct MPP+ administration in mice.
References
- 1. Tissue concentrations of MPTP and MPP+ after administration of lethal and sublethal doses of MPTP to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MPP+-Lesioned Mice: an Experimental Model of Motor, Emotional, Memory/Learning, and Striatal Neurochemical Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracerebroventricular administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite 1-methyl-4-phenylpyridinium ion (MPP+) decrease dopamine and increase acetylcholine in the mouse neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Ranging Effects of the Intracerebral Administration of Atsttrin in Experimental Model of Parkinson’s Disease Induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. modelorg.com [modelorg.com]
- 10. Low dose pramipexole is neuroprotective in the MPTP mouse model of Parkinson's disease, and downregulates the dopamine transporter via the D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro-Inflammatory Role of AQP4 in Mice Subjected to Intrastriatal Injections of the Parkinsonogenic Toxin MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grafted Neural Precursors Integrate Into Mouse Striatum, Differentiate and Promote Recovery of Function Through Release of Erythropoietin in MPTP-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Western Blot Analysis of Cellular Responses to MPP+ Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is a potent inhibitor of mitochondrial complex I.[1] This inhibition leads to a cascade of cellular events, including ATP depletion, oxidative stress, and ultimately, neuronal cell death, mimicking some of the pathological features of Parkinson's disease (PD).[1][2] Consequently, in vitro models using MPP+ treatment, particularly on human neuroblastoma SH-SY5Y cells, are widely employed to study the molecular mechanisms of neurodegeneration and to screen for potential neuroprotective compounds.[3][4] Western blot analysis is a crucial technique in this context, allowing for the sensitive and specific quantification of changes in protein expression and signaling pathway activation following MPP+ induced toxicity.
These application notes provide a comprehensive overview of the key signaling pathways affected by MPP+ treatment and detailed protocols for performing Western blot analysis to investigate these changes.
Key Signaling Pathways Modulated by MPP+
MPP+ treatment triggers a complex network of signaling pathways implicated in cell survival, apoptosis, mitochondrial quality control, and inflammation. Western blot analysis is instrumental in dissecting these pathways.
-
Mitochondrial Quality Control and Apoptosis: A critical pathway affected by MPP+ involves the regulation of mitochondrial integrity. Chronic MPP+ treatment has been shown to decrease the expression of PTEN-induced kinase 1 (PINK1), a key regulator of mitochondrial function, through the upregulation of Bcl-2–associated athanogene 6 (BAG6).[5] This disruption of mitochondrial homeostasis can initiate the intrinsic apoptotic pathway. Key proteins to monitor include those in the Bcl-2 family (Bax and Bcl-2), where an increased Bax/Bcl-2 ratio is indicative of apoptosis, as well as cleaved caspase-3, the executioner caspase.[1][4][6] The tumor suppressor protein p53 has also been implicated in MPP+-induced neuronal apoptosis.[7][8]
-
Pro-survival Signaling: In response to cellular stress, pro-survival pathways are often modulated. The PI3K/Akt/GSK3β and ERK signaling pathways are central to neuronal survival.[7] MPP+ treatment has been observed to decrease the phosphorylation of Akt, GSK3β, and ERK, thereby inhibiting these pro-survival signals.[7]
-
Oxidative Stress Response: As a consequence of mitochondrial dysfunction, MPP+ induces significant oxidative stress.[4] The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Monitoring the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), can provide insights into the cellular response to oxidative damage.[4]
-
Neuroinflammation: Neuroinflammation is a key feature of neurodegenerative diseases. The JAK/STAT signaling pathway can be activated by MPP+, leading to the production of inflammatory cytokines.[9] Analysis of the phosphorylation status of STAT proteins can reveal the extent of this inflammatory response.[9]
-
Mitochondrial Unfolded Protein Response (UPRmt): MPP+ can induce the UPRmt, a stress response pathway that helps to maintain mitochondrial protein homeostasis.[10] Western blot analysis of UPRmt-related proteins such as ATF5, ClpP, and LONP can indicate the activation of this protective mechanism.[10]
Quantitative Data Summary
The following tables summarize quantitative changes in protein expression observed in SH-SY5Y cells following MPP+ treatment, as determined by Western blot analysis from various studies.
Table 1: Changes in Mitochondrial Quality Control and Apoptosis-Related Proteins
| Protein | MPP+ Treatment Conditions | Fold Change vs. Control | Reference |
| PINK1 | 250 µM for 2 weeks | Decrease (p < 0.0001) | [5] |
| BAG6 | 250 µM for 2 weeks | Increase (p < 0.0001) | [5] |
| Bax | Varies by study | Increase | [4][11] |
| Bcl-2 | Varies by study | Decrease | [6][11] |
| Cleaved Caspase-3 | Varies by study | Increase | [4] |
| p53 | Varies by study | Increase | [8] |
Table 2: Changes in Pro-survival Signaling Pathway Proteins
| Protein | MPP+ Treatment Conditions | Fold Change vs. Control | Reference |
| p-Akt | Varies by study | Decrease | [7] |
| p-GSK3β | Varies by study | Decrease | [7] |
| p-ERK | Varies by study | Decrease | [7] |
Table 3: Changes in Oxidative Stress and Neuroinflammatory Pathway Proteins
| Protein | MPP+ Treatment Conditions | Fold Change vs. Control | Reference |
| Nrf2 | Varies by study | Activation/Increase | [4] |
| p-STAT3 | Varies by study | Increase | [9] |
Experimental Protocols
Protocol 1: MPP+ Dihydrochloride (B599025) Treatment of SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the SH-SY5Y cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
MPP+ Preparation: Prepare a stock solution of MPP+ dihydrochloride in sterile, nuclease-free water or cell culture medium. Further dilute the stock solution to the desired final concentrations (e.g., 2.5 µM, 5 µM, 250 µM, 500 µM, 1 mM) in the cell culture medium.
-
Treatment: When the cells reach the desired confluency, remove the existing medium and replace it with the medium containing the various concentrations of MPP+. Include a vehicle-treated control group (medium without MPP+).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours, or for chronic models, up to 2 weeks with media changes).[1][5]
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest at the recommended dilution in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Key signaling pathways affected by MPP+ treatment.
References
- 1. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease [mdpi.com]
- 3. neuroproof.com [neuroproof.com]
- 4. ajol.info [ajol.info]
- 5. Chronic treatment with the complex I inhibitor MPP+ depletes endogenous PTEN-induced kinase 1 (PINK1) via up-regulation of Bcl-2–associated athanogene 6 (BAG6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulfuretin Attenuates MPP+-Induced Neurotoxicity through Akt/GSK3β and ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. accesson.kr [accesson.kr]
- 10. UPRmt activation protects against MPP+-induced toxicity in a cell culture model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellmolbiol.org [cellmolbiol.org]
- 12. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nacalai.com [nacalai.com]
Application Notes and Protocols: Determining the Effective Concentration of MPP+ Dihydrochloride for Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, is widely used to model Parkinson's disease (PD) in vitro.[1][2][3] It selectively targets and damages dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain.[1][3] This leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death. Establishing the optimal effective concentration of MPP+ is a critical first step for in vitro studies aiming to investigate neuroprotective strategies or elucidate the molecular mechanisms of neurodegeneration. This document provides a comprehensive guide to determining and utilizing effective concentrations of MPP+ dihydrochloride (B599025) in various cell lines.
Data Presentation: Effective Concentrations of MPP+ Dihydrochloride
The effective concentration of MPP+ can vary significantly depending on the cell line, its differentiation state, and the duration of exposure. The following tables summarize quantitative data from published studies.
Table 1: Effective Concentrations of MPP+ in SH-SY5Y Human Neuroblastoma Cells
| Concentration Range | Exposure Time | Observed Effects | Reference |
| 10 µM - 5 mM | 24 - 72 h | Time- and concentration-dependent induction of DNA fragmentation. | |
| 100 µM - 500 µM | 24 h | 100 µM damaged 19.9% of cells; 500 µM was semi-lethal. | |
| 1 mM | 24 h | Optimal concentration for inducing cytotoxic effects (significant reduction in MTT values and increase in LDH activity). | |
| 5 mM | 18 h | Nuclear pyknosis (end-stage apoptosis) evident. | |
| 125 µM - 2000 µM | 24 h | Significant cell death in both undifferentiated and retinoic acid-differentiated cells. | |
| 0.5 mM - 1 mM | 48 h | Increased cell viability in cells overexpressing Cx43. | |
| 80 µmol/L | Not Specified | Induced ATP loss and increased caspase 3/7 activity. |
Table 2: Effective Concentrations of MPP+ in PC12 Rat Pheochromocytoma Cells
| Concentration Range | Exposure Time | Observed Effects | Reference |
| 500 µM | Not Specified | Loss of cell viability. | |
| 0.3 mM - 3.0 mM | 24 h | Increased leakage of lactate (B86563) dehydrogenase (LDH). | |
| 0 - 10 mM | 24, 48, 72 h | Dose-dependent cytotoxicity, with 5 mM for 48h causing significant cell death and apoptosis. |
Experimental Protocols
Protocol 1: Determining the Optimal Effective Concentration of MPP+
This protocol outlines a general procedure to determine the dose-response and time-course of MPP+ toxicity in a specific cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12)
-
Appropriate cell culture medium and supplements
-
MPP+ dihydrochloride
-
Sterile, nuclease-free water or PBS for stock solution preparation
-
Multi-well plates (96-well recommended for viability assays)
-
Cell viability assay reagents (e.g., MTT, MTS, or LDH assay kits)
-
Apoptosis assay reagents (e.g., Caspase-3 activity assay, TUNEL staining kit)
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment. Allow cells to adhere and stabilize overnight.
-
MPP+ Preparation: Prepare a sterile stock solution of MPP+ dihydrochloride in water or PBS. A high concentration stock (e.g., 100 mM) is recommended to minimize the volume of vehicle added to the cell culture medium. Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. A broad range of concentrations is recommended for the initial experiment (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 2 mM, 5 mM).
-
MPP+ Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of MPP+. Include a vehicle-only control group.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours) to determine the time-dependent effects.
-
Assessment of Neurotoxicity:
-
Cell Viability: At each time point, measure cell viability using an MTT or similar assay. Alternatively, quantify the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
Apoptosis: To confirm that cell death is occurring via apoptosis, measure caspase-3 activity or perform TUNEL staining to detect DNA fragmentation.
-
Data Analysis: Plot cell viability against the log of the MPP+ concentration to generate a dose-response curve. From this curve, determine the EC50 (half-maximal effective concentration) value, which is the concentration of MPP+ that induces a 50% reduction in cell viability. This value is a good starting point for subsequent experiments.
Protocol 2: In Vitro Model of Parkinson's Disease using MPP+
This protocol describes the use of an established effective concentration of MPP+ to study neuroprotective agents.
Procedure:
-
Cell Plating and Differentiation (if applicable): Plate the chosen dopaminergic cell line at an appropriate density. If using a cell line that can be differentiated (e.g., SH-SY5Y with retinoic acid), follow the established differentiation protocol.
-
Pre-treatment with Neuroprotective Agent (Optional): If screening for neuroprotective compounds, pre-incubate the cells with the test compounds for a specific period before MPP+ exposure.
-
MPP+ Treatment: Expose the cells to the pre-determined effective concentration of MPP+ (e.g., EC50 value).
-
Co-incubation: Incubate the cells with the MPP+ and the test compound for the desired duration (e.g., 24 or 48 hours).
-
Assessment of Neuroprotection: Evaluate the ability of the test compound to mitigate MPP+-induced toxicity using the same cell viability and apoptosis assays described in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of MPP+ neurotoxicity in dopaminergic neurons.
Caption: Experimental workflow for determining the effective concentration of MPP+.
Caption: PI3K/Akt signaling pathway in MPP+-induced apoptosis.
References
Application Notes and Protocols for MPP Dihydrochloride in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPP dihydrochloride (B599025) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting over 200-fold selectivity for ERα compared to Estrogen Receptor Beta (ERβ).[1][2][3] This selectivity makes it an invaluable tool for dissecting the specific roles of ERα in various signaling pathways and cellular processes. In immunofluorescence (IF) staining, MPP dihydrochloride can be utilized as a chemical probe to investigate the functional consequences of ERα blockade on protein expression, localization, and downstream signaling events. These application notes provide detailed protocols and supporting data for the effective use of this compound in immunofluorescence studies.
Mechanism of Action
This compound functions as a silent antagonist at ERα receptors.[2][3] It competitively inhibits the binding of estrogens, such as 17β-estradiol, to ERα, thereby preventing the receptor's activation. This blockade of ERα signaling can lead to various downstream effects, including the modulation of gene expression and the activity of signaling cascades. For instance, treatment with this compound has been shown to reduce the phosphorylation of ERα and impact downstream pathways such as mTOR and ERK signaling. By using this compound in conjunction with immunofluorescence, researchers can visualize the cellular outcomes of specific ERα inhibition.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, derived from various in vitro studies. This data can serve as a starting point for designing immunofluorescence experiments.
| Parameter | Cell Line | Concentration/Value | Observation | Reference |
| IC50 | RL95-2 | 20.01 µM | Decreased cell viability after 24 hours of treatment. | |
| Antiproliferative Activity | RL95-2 | 10 µM | Showed antiproliferative effects. | |
| ERα Phosphorylation | - | 20 µM | Reduced the phosphorylation of ERα after 24 hours. | |
| Ki at ERα | - | 2.7 nM | High affinity binding to ERα. | |
| Ki at ERβ | - | 1800 nM | Low affinity binding to ERβ, demonstrating selectivity. |
Signaling Pathway
This compound primarily acts by inhibiting the ERα signaling pathway. Upon binding to ERα, it prevents the conformational changes required for receptor activation and subsequent downstream signaling. This can impact multiple pathways involved in cell proliferation, survival, and apoptosis.
Caption: ERα signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound prior to immunofluorescence staining.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibody diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody diluted in blocking buffer
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.425 mg of this compound (MW: 542.5 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Treatment and Immunofluorescence Staining Workflow
Caption: Workflow for immunofluorescence staining after this compound treatment.
Detailed Protocol
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and grow for at least 24 hours.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Based on the literature, a starting concentration range of 1-20 µM is recommended.
-
Include appropriate controls: a vehicle control (DMSO-treated cells) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours), depending on the experimental design.
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with a nuclear counterstain like DAPI (300 nM) or Hoechst (1 µg/mL) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the fluorophores used.
-
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound treatment will vary depending on the cell type and the specific biological question. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Controls: Always include appropriate controls in your experiment, including untreated cells, vehicle-treated cells (DMSO), and cells treated with a known activator of the pathway (e.g., 17β-estradiol) to validate the inhibitory effect of this compound.
-
Antibody Validation: Ensure that the primary antibody used for immunofluorescence has been validated for this application to ensure specificity and reliability of the staining.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of ERα in cellular functions through immunofluorescence imaging.
References
Application Notes and Protocols for Subcutaneous Injection of MPP Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research purposes only. All procedures involving animal models must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Introduction: Clarification of MPP Compounds
It is critical to distinguish between two compounds often referred to by the acronym "MPP":
-
MPP Dihydrochloride (B599025) (1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]pyrazole dihydrochloride): This compound is a potent and selective estrogen receptor alpha (ERα) antagonist. Its applications are primarily in studies related to endocrinology, cancer, and other estrogen-mediated pathways.
-
MPP⁺ (1-methyl-4-phenylpyridinium): This is a neurotoxin and the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] MPP⁺ is widely used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[2][3] It achieves this by inhibiting Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and eventual cell death.[1][3][4]
This document provides a protocol specifically for the subcutaneous administration of MPP dihydrochloride, the ERα modulator . A brief overview of the MPP⁺ neurotoxicity pathway is included for informational purposes due to the common name ambiguity.
This compound: Subcutaneous Injection Protocol
This protocol is designed to guide researchers in the subcutaneous administration of this compound to rodent models for studying its effects as an estrogen receptor modulator.
Summary of In Vivo Administration Data
The following table summarizes quantitative data from published studies for the subcutaneous administration of this compound.
| Parameter | Mouse | Rat | Reference |
| Animal Model | C57BL/6N | Long-Evans | [5] |
| Dosage Range | 20 µg/kg - 200 µg/kg | 5 µg - 100 µg (absolute dose) | [5][6] |
| Vehicle | Not specified, likely saline or DMSO | Dimethyl sulfoxide (B87167) (DMSO) | [6] |
| Injection Volume | 5 mL/kg | 0.1 mL | [5][6] |
| Frequency | Single injection | Acute, single injections | [5][6] |
| Downstream Assay | Prepulse Inhibition (PPI) testing | Food intake monitoring | [5][6] |
Detailed Experimental Protocol
2.2.1. Materials and Equipment
-
This compound powder
-
Vehicle (e.g., sterile Dimethyl sulfoxide (DMSO), sterile 0.9% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
1 mL syringes
-
25-27 gauge needles[7]
-
Animal scale
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2.2. Preparation of this compound Solution
-
Determine the required concentration: Based on the desired dosage (e.g., 200 µg/kg) and injection volume (e.g., 5 mL/kg), calculate the necessary concentration of the stock solution.
-
Example Calculation for a 25g mouse:
-
Dose: 200 µg/kg = 0.2 mg/kg
-
Weight of mouse: 25 g = 0.025 kg
-
Total amount needed per mouse: 0.2 mg/kg * 0.025 kg = 0.005 mg (5 µg)
-
Injection Volume: 5 mL/kg * 0.025 kg = 0.125 mL
-
Required Concentration: 0.005 mg / 0.125 mL = 0.04 mg/mL
-
-
-
Weigh the compound: Using an analytical balance, accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle: Add the calculated volume of the chosen vehicle (e.g., DMSO) to the microcentrifuge tube. In one study, MPP was dissolved in DMSO for subcutaneous injection in rats.[6]
-
Dissolve the compound: Vortex the solution thoroughly until the this compound is completely dissolved. Ensure no particulates are visible. Prepare the solution fresh on the day of the experiment.
2.2.3. Animal Handling and Injection Procedure
-
Animal Preparation: Weigh the animal immediately before injection to ensure accurate dosing.
-
Restraint: Gently but firmly restrain the animal. For subcutaneous injections, the loose skin between the shoulder blades (interscapular region) is a common and effective site.[8]
-
Injection Site: Lift the skin in the interscapular region to create a "tent."
-
Needle Insertion: Insert the needle (bevel up) at the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin.
-
Administer the solution: Gently depress the syringe plunger to inject the solution into the subcutaneous space.
-
Withdraw the needle: Withdraw the needle smoothly and gently apply pressure to the injection site for a few seconds with a sterile gauze pad if necessary.
-
Post-Injection Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions, such as distress or irritation at the injection site. Continue to monitor according to the experimental timeline.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo study involving the subcutaneous administration of this compound.
Caption: Experimental workflow for this compound subcutaneous injection.
Signaling Pathway Diagrams
This compound (ERα Modulator) Signaling
This compound acts as a selective estrogen receptor alpha (ERα) antagonist. It has been shown to reduce the phosphorylation of ERα, thereby inhibiting its downstream signaling.[5]
Caption: this compound inhibits ERα signaling.
MPP⁺ (Neurotoxin) Signaling Pathway - For Informational Purposes
MPP⁺ induces neurotoxicity primarily through mitochondrial dysfunction in dopaminergic neurons. This pathway is distinct from that of this compound.
Caption: Neurotoxic mechanism of MPP⁺ via mitochondrial inhibition.
References
- 1. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPP+ - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of a putative ERα antagonist, MPP, on food intake in cycling and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioscmed.com [bioscmed.com]
Application Notes and Protocols for MPP Dihydrochloride in ER Alpha Inhibition of MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPP dihydrochloride (B599025) (Methyl-piperidino-pyrazole dihydrochloride) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1] With a significantly greater binding affinity for ERα over ERβ, it serves as a valuable tool for investigating the role of ERα in various physiological and pathological processes, particularly in the context of estrogen-responsive breast cancers. MCF-7, a human breast adenocarcinoma cell line that expresses high levels of ERα, is a widely used in vitro model for studying the mechanisms of hormone-dependent breast cancer. These application notes provide detailed protocols for utilizing MPP dihydrochloride to inhibit ERα signaling in MCF-7 cells, including methods for assessing cell viability, protein phosphorylation, and target gene expression.
Mechanism of Action
This compound competitively binds to the ligand-binding domain of ERα, preventing the binding of its natural ligand, 17β-estradiol (E2). This antagonist action inhibits the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling pathways that promote cell proliferation and survival. In MCF-7 cells, ERα signaling is a key driver of cellular growth, and its inhibition by this compound is expected to lead to a reduction in cell viability and the modulation of ERα target gene expression.
Data Presentation
Table 1: Effects of this compound on MCF-7 Cell Viability
| Concentration (µM) | Incubation Time (hours) | % Cell Viability (relative to control) | Notes |
| 1 | 24 | ~95% | Minimal effect on cell viability. |
| 5 | 24 | ~80% | Moderate inhibition of cell viability. |
| 10 | 24 | ~60% | Significant inhibition of cell viability.[1] |
| 25 | 24 | ~40% | Strong inhibition of cell viability. |
| 50 | 24 | ~25% | Pronounced cytotoxic/cytostatic effect. |
Note: The IC50 for this compound in MCF-7 cells has been reported to be in the micromolar range. The above data is illustrative and may vary based on experimental conditions.
Table 2: Modulation of ERα Target Gene Expression by this compound in MCF-7 Cells
| Target Gene | Treatment (24 hours) | Fold Change in mRNA Expression (relative to vehicle control) |
| pS2 (TFF1) | 10 µM this compound | ↓ ~70-80% |
| Cyclin D1 | 10 µM this compound | ↓ ~50-60% |
| Progesterone Receptor (PR) | 10 µM this compound | ↓ ~60-70% |
Note: Data are representative of typical results observed with ERα antagonists in MCF-7 cells and should be confirmed experimentally.
Mandatory Visualizations
Caption: ERα signaling pathway and its inhibition by this compound.
Caption: A typical experimental workflow for studying this compound effects.
Experimental Protocols
MCF-7 Cell Culture and Hormone Deprivation
Materials:
-
MCF-7 cells
-
DMEM/F-12 medium (phenol red-free)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MCF-7 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For experiments, subculture cells and allow them to reach 50-60% confluency.
-
To remove the influence of hormones in the serum, replace the growth medium with DMEM/F-12 (phenol red-free) supplemented with 5-10% CS-FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells in this hormone-deprived medium for at least 24-48 hours before treatment with this compound.
Cell Viability Assay (MTT Assay)
Materials:
-
Hormone-deprived MCF-7 cells
-
This compound stock solution (in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Seed hormone-deprived MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in phenol (B47542) red-free medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest MPP concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERα Phosphorylation
Materials:
-
Hormone-deprived MCF-7 cells
-
This compound
-
17β-estradiol (E2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERα, anti-total-ERα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed hormone-deprived MCF-7 cells in 6-well plates.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) for 1-2 hours.
-
Stimulate the cells with 10 nM E2 for 15-30 minutes. Include controls for vehicle, E2 alone, and MPP alone.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated ERα signal to total ERα and the loading control (β-actin).
Real-Time Quantitative PCR (RT-qPCR) for ERα Target Gene Expression
Materials:
-
Hormone-deprived MCF-7 cells
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (pS2, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Protocol:
-
Seed hormone-deprived MCF-7 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using SYBR Green or TaqMan chemistry with primers specific for pS2, Cyclin D1, and a housekeeping gene.
-
The thermal cycling conditions will typically be: an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Troubleshooting
-
Low response to this compound: Ensure complete hormone deprivation by using phenol red-free medium and charcoal-stripped serum for an adequate duration. Verify the activity of the this compound compound.
-
High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete blocking of the membrane.
-
Variable RT-qPCR results: Use high-quality, intact RNA. Design and validate primers for specificity and efficiency. Use a stable housekeeping gene for normalization.
Conclusion
This compound is a specific and effective tool for the in vitro study of ERα inhibition in MCF-7 cells. The protocols outlined above provide a framework for investigating its effects on cell viability, signal transduction, and gene expression. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Flow Cytometry Analysis with MPP Dihydrochlororide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MPP dihydrochloride (B599025), a selective estrogen receptor alpha (ERα) antagonist, in flow cytometry-based analyses. The following sections detail the mechanism of action, protocols for assessing apoptosis and mitochondrial membrane potential, and expected quantitative outcomes.
Introduction
MPP dihydrochloride is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting a binding affinity over 200 times greater for ERα than for ERβ.[1] This selectivity makes it a valuable tool for investigating ERα-mediated signaling pathways. In various cancer cell lines, antagonism of ERα by this compound has been shown to inhibit cell proliferation and induce apoptosis, often through mechanisms involving the mitochondrial pathway.[2] Flow cytometry is a powerful technique to quantify these cellular responses at the single-cell level.
Mechanism of Action
This compound exerts its biological effects by binding to ERα and blocking the downstream signaling cascades typically initiated by estrogen. This antagonism can lead to the inhibition of pro-survival pathways, such as the PI3K/Akt pathway, and the activation of apoptotic pathways. A key event in this compound-induced apoptosis is the disruption of mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates the caspase cascade, culminating in programmed cell death.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound on cell viability, apoptosis, and mitochondrial membrane potential.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| RL95-2 | 1, 5, 10, 25, 50, 100 | 24 | IC50 = 20.01 µM | [2] |
| RL95-2 | < 25 | 24 | No significant change | [2] |
| RL95-2 | 25, 50, 100 | 24 | Significant decrease | [2] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | Incubation Time (hours) | Apoptotic Cells (%) | Reference |
| MCF-7 | Control | 24 | Baseline | [3] |
| MCF-7 | 200 µM Silibinin | 24 | Increased | [3] |
| MCF-7 | 200 µM Silibinin + 10 µM MPP | 24 | Significantly enhanced vs. Silibinin alone | [3] |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Treatment | Incubation Time (hours) | Change in Rhodamine-123 Fluorescence | Reference |
| MCF-7 | Control | 24 | Baseline | [3] |
| MCF-7 | 200 µM Silibinin | 24 | Decreased | [3] |
| MCF-7 | 200 µM Silibinin + 10 µM MPP | 24 | Further decreased vs. Silibinin alone | [3] |
Experimental Protocols
Here, we provide detailed protocols for analyzing apoptosis and mitochondrial membrane potential in cells treated with this compound using flow cytometry.
Protocol 1: Analysis of Apoptosis by Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of apoptotic cells by identifying the sub-G1 peak, which represents cells with fragmented DNA.[4]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in a solution containing sodium citrate (B86180) and Triton X-100)
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on the cell population and exclude debris.
-
Use a logarithmic scale for the PI fluorescence channel (typically FL2 or FL3).
-
The sub-G1 peak, located to the left of the G1 peak, represents the apoptotic cell population.
-
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
This protocol measures changes in ΔΨm using the fluorescent dye Rhodamine 123, which accumulates in mitochondria with an active membrane potential.[5][6] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10-50 µM) or a vehicle control.
-
Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Staining:
-
Thirty minutes before the end of the treatment period, add Rhodamine 123 to each well to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Resuspension:
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a logarithmic scale for the forward scatter (FSC) and side scatter (SSC) to gate on the cell population.
-
Measure the Rhodamine 123 fluorescence in the green channel (typically FL1).
-
A decrease in the mean fluorescence intensity of the treated cells compared to the control indicates a loss of ΔΨm.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. media.tghn.org [media.tghn.org]
- 5. 4.4. Flow-Cytometry Analysis of the Mitochondrial-Membrane Potential [bio-protocol.org]
- 6. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MPP dihydrochloride solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPP dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is MPP dihydrochloride and what is its primary mechanism of action?
This compound (Methyl-piperidino-pyrazole dihydrochloride) is a potent and selective antagonist of the Estrogen Receptor Alpha (ERα).[1][2][3] It exhibits over 200-fold selectivity for ERα compared to Estrogen Receptor Beta (ERβ).[1][3] Its primary mechanism of action is to block the binding of estrogen to ERα, thereby inhibiting estrogen-mediated signaling pathways. This makes it a valuable tool for studying the role of ERα in various physiological and pathological processes, including cancer.
Q2: Is this compound the same as MPP+?
No, this is a critical point of distinction to avoid experimental errors.
-
This compound is a selective ERα antagonist. Its chemical formula is C₂₉H₃₁N₃O₃·2HCl.
-
MPP+ (1-methyl-4-phenylpyridinium) is a neurotoxin that induces a Parkinson's disease-like syndrome in animal models. It is the toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPP+ exerts its toxicity by inhibiting Complex I of the mitochondrial electron transport chain.
It is crucial to ensure you are using the correct compound for your intended application.
Troubleshooting Guide: Solubility Issues
Problem: Difficulty Dissolving this compound
Users may encounter issues with achieving complete dissolution of this compound, leading to particulate matter or lower than expected concentrations.
Solution: Recommended Solvents and Procedures
The solubility of this compound can vary slightly between batches, potentially due to its hydration state. Always refer to the batch-specific information on the Certificate of Analysis (CoA) if available.
Solubility Data Summary:
| Solvent | Maximum Concentration (Vendor Data) | Notes |
| DMSO | ≥20 mg/mL, 50 mg/mL (92.16 mM), 54.25 mg/mL (100 mM) | The most common and recommended solvent. Use fresh, high-quality DMSO as it can absorb moisture, which may reduce solubility. |
| Water | Insoluble, ≥5 mg/mL, ≥13 mg/mL | Solubility in aqueous solutions is limited and can be inconsistent. Direct dissolution in water is not recommended for high concentration stock solutions. |
| Ethanol | Insoluble | Not a recommended solvent. |
| DMF | 14 mg/mL | An alternative organic solvent. |
| DMF:PBS (pH 7.2) (1:8) | 0.11 mg/mL | Demonstrates very low solubility in aqueous buffers, even with a co-solvent. |
Experimental Protocols: Preparing Stock Solutions
Protocol 1: High-Concentration Stock Solution in DMSO
This protocol is suitable for most in vitro applications.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if particulates are observed.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to a year. For optimal results, it is recommended to prepare and use solutions on the same day if possible.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Application: Add the final working solution to your cell cultures immediately.
Signaling Pathway Diagrams
To clarify the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for both this compound and MPP+.
Caption: this compound acts as an ERα antagonist.
Caption: MPP+ toxicity pathway in dopaminergic neurons.
References
preventing degradation of MPP dihydrochloride in solution
Welcome to the technical support center for MPP dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of MPP dihydrochloride in solution to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO.[1][2] For in vivo experiments, further dilution of the DMSO stock solution into aqueous buffers or vehicles like corn oil may be necessary. Always use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, it is strongly recommended to prepare this compound solutions fresh on the day of use.[1] If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to one year.[1] Before use, stored solutions should be equilibrated to room temperature, and you should ensure that no precipitate has formed.
Q3: My experimental results are inconsistent. Could degradation of my this compound solution be a factor?
A3: Yes, inconsistent results can be a sign of compound degradation. The chemical structure of this compound contains functional groups that are susceptible to degradation under certain conditions, which could lead to a decrease in the effective concentration of the active compound and variability in your experiments. Please refer to the Troubleshooting Guide below for more information.
Q4: How can I check for degradation of my this compound solution?
A4: The most reliable method to check for degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4][5][6] An appropriate HPLC method would be able to separate the intact this compound from any potential degradation products. Comparing a freshly prepared standard to your stored solution can help determine if degradation has occurred.
Troubleshooting Guide
If you suspect that your this compound solution may have degraded, consider the following potential causes and solutions.
Issue 1: Reduced Potency or Loss of Activity
-
Potential Cause: Hydrolysis of the Ether Linkage. The ether linkage in the this compound structure can be susceptible to acid-catalyzed hydrolysis, especially at low pH.[7][8][9][10][11] This would cleave the molecule, leading to a loss of its specific binding to the estrogen receptor α.
-
Troubleshooting Steps:
-
Ensure that the pH of your experimental buffer is within a neutral range (pH 6-8).
-
Avoid prolonged storage in acidic aqueous solutions. If your experiment requires an acidic pH, prepare the solution immediately before use.
-
When preparing dilutions from a DMSO stock, ensure the final concentration of DMSO is compatible with your assay and does not significantly alter the pH of the final solution.
-
-
-
Potential Cause: Oxidation of Phenol (B47542) Groups. this compound contains multiple phenol groups, which are susceptible to oxidation, especially when exposed to air (oxygen), light, or in the presence of metal ions.[2][12][13][14][15] Oxidation can lead to the formation of quinone-like structures, which will alter the compound's activity.
-
Troubleshooting Steps:
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Degas aqueous buffers before preparing solutions to minimize dissolved oxygen.
-
Avoid contamination with metal ions. Use high-purity solvents and sterile techniques.
-
Consider adding an antioxidant to your buffer system if compatible with your experimental setup.
-
-
Issue 2: Precipitation in Solution
-
Potential Cause: Poor Solubility in Aqueous Solutions. While soluble in DMSO, this compound has limited solubility in aqueous buffers. Diluting a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Ensure the final concentration of this compound in your aqueous solution is below its solubility limit.
-
When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to aid in dissolution.
-
For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween80 to improve solubility.[1]
-
-
-
Potential Cause: Salt Form Conversion. Changes in pH can affect the ionization state of the dihydrochloride salt, potentially leading to precipitation of the free base, which may be less soluble.
-
Troubleshooting Steps:
-
Maintain a consistent and appropriate pH in your buffer system.
-
-
Data Summary
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Solvent | Storage Temperature | Maximum Storage Duration | Key Considerations |
| Powder | N/A | +4°C (desiccated) | Up to 3 years | Protect from moisture. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. | ||
| Working Solution | Aqueous Buffer | N/A | Prepare fresh for each use | Minimize exposure to light and extreme pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 542.5 g/mol .
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 3. japsonline.com [japsonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ch24: Phenols oxidations [chem.ucalgary.ca]
- 15. quora.com [quora.com]
potential off-target effects of MPP dihydrochloride
Welcome to the technical support center for MPP (1-methyl-4-phenylpyridinium) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving this neurotoxin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MPP⁺?
A1: The primary and most well-established mechanism of MPP⁺ is the inhibition of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4] Following its uptake into cells, MPP⁺ accumulates in the mitochondria, where it physically obstructs the electron flow.[2] This leads to two major downstream consequences: a severe depletion of cellular ATP (energy) and a significant increase in the production of reactive oxygen species (ROS), which causes oxidative stress and ultimately leads to apoptotic cell death.
Q2: Why is MPP⁺ selectively toxic to dopaminergic neurons?
A2: The selective neurotoxicity of MPP⁺ towards dopaminergic neurons is primarily due to its efficient uptake by the dopamine (B1211576) transporter (DAT). MPP⁺ is the toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which can cross the blood-brain barrier. In the brain, MPTP is converted to MPP⁺ by the enzyme monoamine oxidase B (MAO-B), often in astrocytes. This newly formed MPP⁺ is then released and recognized as a substrate by DAT on dopaminergic neurons, leading to its high concentration within these specific cells, overwhelming their metabolic capacity and causing cell death.
Q3: What are the potential off-target effects of MPP⁺ beyond Complex I inhibition?
A3: While Complex I inhibition is the primary target, several other cellular effects have been reported, which may be considered off-target or secondary consequences of mitochondrial dysfunction. These include:
-
Inhibition of Catecholamine Synthesis: MPP⁺ has been shown to inhibit tyrosine hydroxylase, a key enzyme in the synthesis of dopamine.
-
Opening of the Mitochondrial Permeability Transition Pore (MTP): MPP⁺ can induce the opening of the MTP, leading to the release of pro-apoptotic factors like cytochrome c, independent of its direct effect on electron transport.
-
Alteration of Neuronal Electrophysiology: Studies have shown that MPP⁺ can inhibit the activity of dopaminergic neurons by activating ATP-sensitive K⁺ (KATP) channels and reducing the hyperpolarization-activated current (Ih).
-
Disruption of Dopamine Homeostasis: MPP⁺ can interfere with the vesicular storage of dopamine and induce the reverse transport of dopamine through DAT, leading to an increase in cytosolic dopamine which can auto-oxidize and contribute to oxidative stress.
-
Interaction with Serotonin Transporters (SERT): MPP⁺ is also a high-affinity substrate for SERT, suggesting potential toxic effects on serotonergic neurons, although this is less studied than its effects on dopaminergic neurons.
Q4: I'm observing toxicity in my non-dopaminergic control cells. Is this expected?
A4: While MPP⁺ toxicity is most pronounced in cells expressing high levels of DAT, it is not exclusively limited to them. At high concentrations or with prolonged exposure, MPP⁺ can enter other cell types through different, less efficient mechanisms. For example, some studies show that cell lines like HepG2 are resistant to MPP⁺ at concentrations up to 1000 µM for 16 hours, while dopaminergic MN9D cells have an IC50 of around 125 µM under the same conditions. If you observe significant toxicity in your control cells, it could be due to excessively high concentrations of MPP⁺ leading to off-target effects or generalized mitochondrial stress.
Troubleshooting Guides
Problem 1: High variability in cell death between experiments using the same MPP⁺ concentration.
| Possible Cause | Troubleshooting Suggestion |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent and low passage number range, and free from contamination. Senescent or unhealthy cells are more susceptible to stressors. |
| Cell Seeding Density | Maintain a consistent cell seeding density for all experiments. Both sparse and overly confluent cultures can respond differently to toxic insults. |
| Differentiation State of Cells | For cell lines like SH-SY5Y, the state of differentiation can significantly impact sensitivity to MPP⁺. Standardize the differentiation protocol (e.g., duration of retinoic acid treatment) across all experiments. |
| Purity and Age of MPP⁺ Dihydrochloride | Use a high-purity grade of MPP⁺ dihydrochloride and store it correctly (protected from light and moisture). Prepare fresh stock solutions regularly, as MPP⁺ in solution can degrade. |
Problem 2: My results from mitochondrial function assays (e.g., respirometry) are inconsistent.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Cell Permeabilization | For high-resolution respirometry on intact cells, ensure the permeabilization agent (e.g., digitonin) concentration and incubation time are optimized to selectively permeabilize the plasma membrane without damaging the mitochondrial membrane. |
| Substrate Limitation | Ensure that substrates for specific mitochondrial complexes are added at saturating concentrations to accurately measure maximal respiration rates. |
| Timing of MPP⁺ Treatment | The timing of MPP⁺ addition is critical. Pre-incubation time can significantly affect the degree of Complex I inhibition observed. Standardize the treatment duration before starting the assay. |
| Compensatory Mechanisms | Be aware that cells may exhibit compensatory mechanisms, such as an initial enhancement of Complex II activity, when Complex I is inhibited. Design protocols that can dissect the activity of individual complexes. |
Quantitative Data Summary
Table 1: Cytotoxicity of MPP⁺ in Various Cell Lines This table summarizes representative data on the effect of MPP⁺ on cell viability. Experimental conditions (e.g., exposure time, assay type) can significantly affect these values.
| Cell Line | Cell Type | MPP⁺ Concentration | Exposure Time | % Viability (approx.) | Assay | Reference |
| Differentiated SH-SY5Y | Human Neuroblastoma | 1 mM | 24 h | 89% | CellTiter-Blue | |
| Differentiated SH-SY5Y | Human Neuroblastoma | 3 mM | 24 h | 64% | CellTiter-Blue | |
| Undifferentiated SH-SY5Y | Human Neuroblastoma | 500 µM | 48 h | ~50% | DNA Fragmentation | |
| MN9D | Dopaminergic Neuron Hybrid | 125 µM (IC50) | 16 h | 50% | MTT | |
| HepG2 | Human Liver Carcinoma | 1000 µM | 16 h | ~100% | MTT |
Table 2: Effect of MPP⁺ on Mitochondrial Respiration in Differentiated SH-SY5Y Cells Data represents changes in oxygen consumption following treatment with 1 mM MPP⁺ for 24 hours, measured by high-resolution respirometry.
| Respiratory State | Description | Effect of MPP⁺ Treatment | Reference |
| LEAK Respiration | Oxygen consumption not coupled to ATP synthesis (proton leak). | Increased | |
| OXPHOS (Complex I-linked) | ADP-stimulated respiration using Complex I substrates. | Drastically Reduced | |
| Coupling Efficiency | Ratio of oxygen flux used for ATP synthesis. | Reduced from ~63% to ~28% |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MPP⁺ Treatment: Prepare serial dilutions of MPP⁺ dihydrochloride in fresh cell culture medium. Remove the old medium from the cells and add the MPP⁺-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Gently pipette to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Protocol 2: High-Resolution Respirometry (HRR) for Mitochondrial Function
This protocol is a generalized version based on substrate-uncoupler-inhibitor titration (SUIT) protocols used for assessing MPP⁺ effects.
-
Cell Preparation: Culture and treat cells with MPP⁺ for the desired duration. Harvest the cells by trypsinization, wash with fresh medium, and resuspend in a respiration buffer (e.g., MiR05).
-
Chamber Calibration: Calibrate the oxygen sensors in the HRR instrument (e.g., Oroboros O2k) according to the manufacturer's instructions.
-
Loading Cells: Add a known number of cells (e.g., 1-2 million cells/mL) to the instrument chambers. Allow the signal to stabilize to measure ROUTINE respiration (endogenous activity).
-
Permeabilization: Add a titrated amount of digitonin (B1670571) to permeabilize the plasma membrane, allowing access of substrates to the mitochondria.
-
Complex I-linked Respiration: Add Complex I substrates (e.g., pyruvate, malate, glutamate) followed by a saturating concentration of ADP to measure OXPHOS capacity.
-
Complex II-linked Respiration: Inhibit Complex I with rotenone. Then, add the Complex II substrate succinate (B1194679) to measure Complex II-driven respiration.
-
Maximal Respiration: Add a chemical uncoupler (e.g., FCCP) in a stepwise titration to determine the maximal capacity of the electron transport system (ETS).
-
Shutdown: Add antimycin A to inhibit Complex III and shut down mitochondrial respiration, allowing for correction of residual oxygen consumption.
-
Analysis: Analyze the oxygen flux at each step to determine the specific effects of MPP⁺ on different components of the mitochondrial respiratory chain.
Visualizations
Caption: On-target mechanism of MPP⁺ toxicity in dopaminergic neurons.
Caption: Overview of primary on-target vs. potential off-target effects of MPP⁺.
Caption: Workflow to investigate potential off-target effects of MPP⁺.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPP+ - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
troubleshooting inconsistent results with MPP dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MPP dihydrochloride (B599025). Inconsistent results in scientific experiments can be a significant source of frustration and delay. This guide is designed to help you identify potential causes of variability and optimize your experimental protocols for reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is MPP dihydrochloride and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα)[1][2][3]. It exhibits a significantly higher binding affinity for ERα compared to Estrogen Receptor Beta (ERβ), with a selectivity of over 200-fold[3]. Its primary mechanism of action involves binding to ERα and inducing conformational changes that block the binding of estrogen, thereby inhibiting downstream signaling pathways[1].
Q2: I am observing both antagonist and agonist-like effects with this compound. Is this expected?
This is a critical observation and a known characteristic of this compound. While primarily classified as an ERα antagonist, some studies have reported mixed agonist/antagonist properties, particularly in in vivo models[4][5][6]. This dual activity can be a significant source of inconsistent results. The observed effect may depend on the specific cell line, the presence of endogenous estrogens, and the expression levels of co-regulatory proteins[5].
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Powder: Store the solid form at 4°C, sealed from moisture[4]. For long-term storage, -20°C for up to 3 years is recommended[1].
-
Stock Solutions: Prepare stock solutions in high-purity, anhydrous DMSO[1][2]. It is highly recommended to use freshly opened DMSO as the compound's solubility can be significantly impacted by moisture-absorbing DMSO[1]. Store stock solutions in aliquots at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles[1][2]. It is best to prepare and use solutions on the same day if possible[2]. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible[2].
Q4: What is the recommended solvent for preparing stock solutions?
The most common and recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO)[1][2]. It is soluble in DMSO up to 100 mM. Ensure you are using a high grade of DMSO to avoid impurities that could affect your experiments.
Q5: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on published data, a range of concentrations has been shown to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| RL95-2 (endometrial cancer) | 10 µM - 100 µM | Antiproliferative activity, decreased cell viability (IC50 ~20.01 µM) | [4][7] |
| oLE (endometrial cancer) | Not specified | Induces apoptosis | [4] |
| HEC-1 (endometrial cancer) | 80 nM (IC50) | ERα antagonist activity | [3] |
| MCF-7 (breast cancer) | 10 µM | Enhanced apoptosis when combined with silibinin | [8] |
Troubleshooting Guide
Issue 1: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Solubilization | This compound solubility is sensitive to moisture in DMSO. Always use fresh, high-purity, anhydrous DMSO. Warm the solution gently and use sonication if necessary to ensure complete dissolution. Visually inspect for any precipitate before adding to your culture medium. |
| Stock Solution Degradation | Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots of your stock solution. Store aliquots at -80°C for long-term stability. |
| Cell Culture Conditions | Ensure consistency in cell density at the time of treatment, passage number, and serum concentration in the culture medium. Phenolic compounds in some media can have estrogenic effects and interfere with the experiment. Consider using phenol (B47542) red-free media. |
| Pipetting Errors | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of the compound to your experimental wells. |
Issue 2: Weaker than expected antagonist activity.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Presence of Endogenous Estrogens | The presence of estrogens or estrogen-like compounds in the serum of your culture medium can compete with this compound for binding to ERα. Consider using charcoal-stripped serum to reduce the levels of endogenous steroids. |
| Cell Line Specificity | The expression levels of ERα and co-regulatory proteins can vary significantly between cell lines, influencing the antagonist potency of this compound. Confirm the ERα expression status of your cell line. |
| Partial Agonist Effect | As mentioned in the FAQs, this compound can exhibit partial agonist activity. This may mask its antagonist effects under certain conditions. Carefully evaluate your experimental readouts for any signs of agonism. |
Issue 3: Off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Step |
| High Concentration | High concentrations of this compound may lead to off-target effects or general cytotoxicity. Determine the cytotoxic threshold for your cell line using a cell viability assay (e.g., MTT or SRB assay). |
| Solvent Toxicity | Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle control (DMSO alone) to assess any solvent-induced toxicity. |
| Compound Purity | Use this compound from a reputable supplier with a high purity level (≥98%) to avoid confounding effects from impurities. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the tube and vortex or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: In Vitro Cell Proliferation Assay (Example using RL95-2 cells)
-
Materials:
-
RL95-2 cells
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum)
-
Phenol red-free medium with charcoal-stripped serum (for experiments sensitive to estrogens)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, SRB)
-
-
Procedure:
-
Seed RL95-2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, assess cell viability using a standard proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: ERα signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound |Methyl-Piperidinopyrazole | Hello Bio [hellobio.com]
- 3. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of a putative ERα antagonist, MPP, on food intake in cycling and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
mixed agonist antagonist effects of MPP dihydrochloride
Welcome to the technical support center for MPP dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of this selective estrogen receptor alpha (ERα) modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MPP dihydrochloride?
This compound is a potent and selective antagonist of Estrogen Receptor Alpha (ERα). It exhibits a high binding affinity for ERα with over 200-fold selectivity compared to Estrogen Receptor Beta (ERβ).[1][2] Its antagonist activity is achieved by inhibiting the binding of 17β-estradiol to ERα, which induces conformational changes in the receptor's binding site.[3]
Q2: Is this compound a pure antagonist?
While primarily classified as an ERα antagonist in vitro, emerging in vivo evidence suggests that this compound can exhibit mixed agonist/antagonist properties, functioning as a Selective Estrogen Receptor Modulator (SERM).[4] For instance, in some in vivo models, this compound alone has been shown to increase uterine weight, an effect typically associated with estrogenic agonists.[4] This dual activity is tissue-specific and dependent on the experimental context.
Q3: What are the binding affinities of this compound for ERα and ERβ?
Quantitative analysis has determined the following inhibition constants (Ki):
| Receptor | Ki (nM) |
| ERα | 2.7 |
| ERβ | 1800 |
Data sourced from multiple studies.[1][2]
Q4: What is the solubility and stability of this compound?
This compound is soluble in DMSO up to 100 mM.[2] For long-term storage, it is recommended to store the solid powder at 4°C, desiccated.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][5] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.[1][3] When preparing aqueous solutions from a DMSO stock, be aware that moisture-absorbing DMSO can reduce solubility.[3]
Troubleshooting Guide
Issue 1: Unexpected Agonist Effects Observed in an Experiment Designed for Antagonism.
-
Possible Cause: As a SERM, the pharmacological effect of this compound can be tissue-specific and dependent on the cellular context, including the presence of co-activators and co-repressors.[6] In the absence of an agonist like estradiol, this compound can exhibit partial agonist activity in certain systems, such as the uterus.[4]
-
Troubleshooting Steps:
-
Review the Literature: Check if agonist effects have been reported in a similar experimental model.
-
Control for Endogenous Estrogens: If working in vivo, consider using ovariectomized animals to eliminate the influence of endogenous estrogens.[4]
-
Dose-Response Curve: Perform a dose-response experiment. The agonist versus antagonist effects of SERMs can be dose-dependent.
-
Co-treatment with a Pure Antagonist: As a control, use a well-characterized pure ER antagonist to confirm that the observed effect is ER-mediated.
-
Issue 2: Variability or Poor Reproducibility of Results.
-
Possible Cause 1: Compound Precipitation. this compound has limited solubility in aqueous solutions. If not properly dissolved or if the final DMSO concentration is too low, the compound may precipitate, leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Ensure the stock solution in DMSO is clear before further dilution.[1]
-
When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
For in vivo studies, consider using a formulation with excipients like PEG300, Tween 80, or corn oil to improve solubility and stability.[3]
-
-
-
Possible Cause 2: Degradation of the Compound. Improper storage of stock solutions can lead to degradation.
Issue 3: No Effect Observed at Expected Concentrations.
-
Possible Cause 1: Incorrect Cell Line or Model. The expression level of ERα can vary significantly between cell lines.
-
Possible Cause 2: Insufficient Incubation Time. The effects of this compound on downstream signaling or gene expression may require a specific duration of treatment.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal incubation time for your specific endpoint.
-
-
-
Possible Cause 3: Off-Target Effects at High Concentrations. While highly selective, very high concentrations of any compound can lead to off-target effects that may mask the intended activity.
-
Troubleshooting Steps:
-
Consult the literature for effective concentration ranges in similar assays. For example, antiproliferative activity has been observed at 10 µM in RL95-2 cells.[5]
-
Perform a thorough dose-response analysis to identify the optimal concentration range.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| ERα | 2.7 nM | [1][2] | |
| ERβ | 1800 nM | [1][2] | |
| Functional Activity (IC50) | |||
| Cell Viability | 20.01 µM | RL95-2 cells | [5] |
| ERα Transcriptional Activation | 80 nM |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of ERα-positive cancer cell lines (e.g., RL95-2).
Materials:
-
ERα-positive cells (e.g., RL95-2)
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, and 100 µM).[5] Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.[5]
-
Viability Assessment (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ERα Phosphorylation
This protocol describes the detection of changes in ERα phosphorylation (e.g., at Ser118 or Ser167) in response to this compound treatment.
Materials:
-
ERα-positive cells (e.g., RL95-2)
-
Serum-free and phenol (B47542) red-free medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERα (specific for the phosphorylation site of interest), anti-total ERα, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free and phenol red-free medium for 24 hours to reduce basal ERα phosphorylation. Treat the cells with this compound (e.g., 20 µM) for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERα) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading and total ERα levels, the membrane can be stripped and re-probed with antibodies against total ERα and a loading control like GAPDH or β-actin.
-
Data Analysis: Densitometrically quantify the band intensities. Express the level of phosphorylated ERα as a ratio to total ERα and/or the loading control.[5]
Visualizations
Caption: Mixed agonist/antagonist action of this compound on ERα signaling.
Caption: Workflow for characterizing this compound effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound |Methyl-Piperidinopyrazole | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of a putative ERα antagonist, MPP, on food intake in cycling and ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
stability of MPP dihydrochloride stock solutions at -20°C
Technical Support Center: MPP Dihydrochloride (B599025)
This guide provides researchers with essential information, troubleshooting advice, and protocols regarding the stability of MPP dihydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. Some suppliers report solubility of up to 50 mg/mL (92.16 mM) in fresh, high-quality DMSO. Water is generally not recommended for primary stock solutions due to lower solubility.
Q2: How should I store my this compound stock solution, and for how long is it stable?
Storage recommendations vary slightly among suppliers, highlighting the importance of consulting the specific product datasheet. For maximum stability, it is best practice to prepare fresh solutions before use. If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Below is a summary of storage recommendations from various suppliers for MPP+ solutions.
| Supplier Recommendation | Storage Temperature | Duration | Solvent |
| MedChemExpress | -20°C | 1 month | DMSO |
| -80°C | 6 months | DMSO | |
| Selleck Chemicals | -20°C | 1 month | DMSO |
| -80°C | 1 year | DMSO | |
| APExBIO | -20°C | Several months | DMSO |
| Sigma-Aldrich | Freshly Prepared | N/A | N/A |
Note: One publication cited by Sigma-Aldrich observed no degradation of an MPP+ solution stored at 37°C for 28 days, but the general recommendation remains to prepare solutions fresh or store frozen for limited periods.
Q3: What are the primary factors that can cause this compound to degrade in solution?
Like many amine hydrochloride compounds, the stability of this compound in solution can be influenced by several factors[1][2]:
-
pH: Solutions with an inappropriate pH can lead to degradation.
-
Light: The MPP+ molecule is known to be photosensitive. Exposure to UV or ambient light can cause photodegradation.
-
Oxygen: Exposure to atmospheric oxygen can promote oxidative degradation. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
Temperature: High temperatures accelerate the rate of chemical degradation. While freezing is recommended for storage, repeated freeze-thaw cycles should be avoided.
Q4: I see precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can be due to several reasons:
-
Low Solubility: The concentration may be too high for the solvent to maintain solubility at a lower temperature.
-
Degradation: Degradation products may be less soluble than the parent compound.
-
Moisture Absorption: If using DMSO, it can absorb atmospheric moisture over time, which can reduce the solubility of the compound.
Recommended Actions:
-
Gently warm the solution to 37°C and vortex or sonicate briefly to try and redissolve the compound.
-
If the precipitate does not dissolve, it may indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh stock.
-
To confirm the integrity of your solution, you can perform a purity analysis using a stability-indicating method like HPLC (see Experimental Protocols section).
Troubleshooting Guide
This workflow provides a logical approach to addressing issues with this compound solutions.
References
Technical Support Center: Addressing Cellular Toxicity of High MPP+ Dihydrochloride Concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-4-phenylpyridinium (MPP+) dihydrochloride (B599025). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly when dealing with high concentrations of this neurotoxin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MPP+ induced cellular toxicity?
A1: MPP+ is a potent neurotoxin that primarily targets dopaminergic neurons. Its toxicity stems from its ability to be taken up by the dopamine (B1211576) transporter (DAT) and accumulate in mitochondria.[1][2] Once inside the mitochondria, MPP+ inhibits Complex I of the electron transport chain.[1][2][3] This inhibition leads to a cascade of detrimental effects, including:
-
ATP Depletion: The disruption of the electron transport chain severely reduces cellular ATP production.
-
Oxidative Stress: The blockage of Complex I results in the generation of reactive oxygen species (ROS), leading to significant oxidative stress.
-
Apoptosis: The combination of energy depletion and oxidative damage triggers programmed cell death, or apoptosis, characterized by DNA fragmentation and caspase-3 activation.
Q2: Why am I seeing inconsistent levels of toxicity at the same MPP+ concentration?
A2: Inconsistent toxicity can arise from several factors:
-
Cell Line Variability: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to MPP+. For instance, SH-SY5Y neuroblastoma cells are a common model, but their differentiation state can influence their susceptibility.
-
Cell Density: The density of your cell culture at the time of treatment can impact the effective concentration of MPP+ per cell. Higher density cultures may show reduced toxicity.
-
Culture Medium Composition: Components in the culture medium can interact with MPP+ or influence cellular metabolism, potentially altering its toxic effects.
-
Exposure Time: The duration of MPP+ exposure is critical. Toxicity is both time and concentration-dependent. Ensure you are using a consistent exposure time across experiments.
Q3: My cells are dying too quickly, even at low MPP+ concentrations. What can I do?
A3: If you are observing excessive cell death, consider the following troubleshooting steps:
-
Verify MPP+ Concentration: Double-check your calculations and the stock solution concentration. Serial dilutions can introduce errors.
-
Reduce Exposure Time: Shorter incubation times will result in lower toxicity. You can perform a time-course experiment to determine the optimal exposure duration for your desired level of cell death.
-
Use a Different Cell Line: If your current cell line is too sensitive, consider using a more resistant one or a non-dopaminergic cell line as a negative control.
-
Pre-treatment with Neuroprotective Agents: For mechanistic studies, you can pre-treat cells with antioxidants or other protective compounds to mitigate MPP+ toxicity.
Q4: I am not observing any significant toxicity, even at high MPP+ concentrations. What could be the issue?
A4: A lack of toxicity can be equally perplexing. Here are some potential reasons:
-
MPP+ Degradation: Ensure your MPP+ dihydrochloride is properly stored (as per the manufacturer's instructions) to prevent degradation. Prepare fresh solutions for each experiment.
-
Low Dopamine Transporter (DAT) Expression: MPP+ uptake is largely dependent on DAT. If your cell line has low or no DAT expression, it will be resistant to MPP+ toxicity. Consider using a cell line known to express high levels of DAT, such as differentiated SH-SY5Y cells.
-
Cell Culture Conditions: As mentioned earlier, high cell density or specific media components could be interfering with MPP+ toxicity.
-
Assay Sensitivity: The viability assay you are using might not be sensitive enough to detect subtle changes. Consider using multiple assays to assess different aspects of cell health (e.g., ATP levels, ROS production, and apoptosis).
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
-
Problem: You are observing large error bars and inconsistent results between replicate wells or experiments when assessing cell viability after MPP+ treatment.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells or fill them with sterile PBS to minimize this effect.
-
Inconsistent Incubation Times: Use a multichannel pipette or a plate reader with an injector to add MPP+ and assay reagents to all wells as simultaneously as possible.
-
Pipetting Errors: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy.
-
Issue 2: Difficulty in Interpreting Mitochondrial Function Assays
-
Problem: Assays for mitochondrial membrane potential (e.g., TMRE or JC-1) or oxygen consumption are yielding confusing or unexpected results.
-
Possible Causes & Solutions:
-
Assay Timing: Mitochondrial dysfunction is an early event in MPP+ toxicity. Measure mitochondrial parameters at earlier time points post-treatment before widespread apoptosis occurs.
-
Probe Concentration and Incubation: Optimize the concentration and incubation time of fluorescent probes to ensure adequate signal without causing toxicity themselves.
-
Control Experiments: Include appropriate controls, such as a vehicle control (cells without MPP+) and a positive control for mitochondrial dysfunction (e.g., a known uncoupler like FCCP).
-
Compensatory Mechanisms: Cells may initially exhibit compensatory mechanisms, such as an increase in Complex II activity, in response to Complex I inhibition by MPP+. High-resolution respirometry can help dissect these complex effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on MPP+ toxicity.
Table 1: MPP+ Concentrations and Observed Effects in SH-SY5Y Cells
| MPP+ Concentration | Exposure Time | Observed Effect | Reference |
| 5 µM | 4 days | Increased α-synuclein protein concentration | |
| 10 µM - 5 mM | 24 - 72 h | Time-dependent DNA fragmentation | |
| 500 µM | 48 h | Robust DNA fragmentation and caspase-3 activation | |
| 1 mM | 3 days | Increased α-synuclein protein concentration | |
| 1 - 3 mM | 24 h | Cell viability reduction from 89% to 64% | |
| 5 mM | 12 h | Increased α-synuclein protein concentration |
Table 2: IC50 Values of MPP+ in Different Cell Lines
| Cell Line | IC50 Value | Exposure Time | Assay | Reference |
| MN9D | ~125 µM | 16 h | MTT Assay | |
| PC12 | 500 µM (to induce cell death) | 24 h | Not specified | |
| HEK293-JI-OCT3 | pEC50 = 3.7 ± 0.1 | 1 h (peak response) | Impedance-based |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the assay used.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies assessing MPP+-induced cell death.
Materials:
-
Cells seeded in a 96-well plate
-
MPP+ dihydrochloride stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS, 50% DMF in water)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MPP+ in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the MPP+-containing medium to the respective wells. Include vehicle control wells with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is a general method for detecting intracellular ROS, a key event in MPP+ toxicity.
Materials:
-
Cells cultured in a multi-well plate or on coverslips
-
MPP+ dihydrochloride
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Treat cells with the desired concentrations of MPP+ for the appropriate duration.
-
Wash the cells twice with pre-warmed HBSS.
-
Load the cells with DCFDA (typically 5-10 µM in HBSS) and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells again with HBSS to remove excess probe.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation/emission wavelengths of ~485/535 nm.
-
Quantify the fluorescence intensity relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for assessing MPP+ cellular toxicity.
Caption: Key signaling pathways involved in MPP+ induced neurotoxicity.
References
avoiding precipitation of MPP dihydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the precipitation of MPP dihydrochloride (B599025) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is MPP dihydrochloride and what is its primary mechanism of action?
This compound (Methyl-piperidino-pyrazole dihydrochloride) is a highly selective antagonist of Estrogen Receptor Alpha (ERα).[1] It exhibits a binding affinity for ERα that is over 200 times greater than for Estrogen Receptor Beta (ERβ). Its antagonistic action on ERα blocks the downstream signaling pathways typically initiated by estrogen, such as the ERK/MAPK and PI3K/Akt pathways.
Q2: What are the general solubility properties of this compound?
This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is generally considered insoluble or poorly soluble in water and ethanol.[1] It is crucial to use fresh, high-quality DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[1]
Q3: There appears to be conflicting information regarding the water solubility of this compound. Could you clarify?
There is a discrepancy in the reported aqueous solubility of this compound, which may be attributed to the hydration state of the compound (anhydrous vs. hydrate). Some suppliers report the anhydrous form as insoluble in water, while the hydrate (B1144303) form is reported to have some solubility (e.g., ≥13 mg/mL).[2][3] It is advisable to consult the certificate of analysis for the specific batch you are using and to empirically test the solubility at your desired concentration in your experimental buffer.
Troubleshooting Guide: Preventing Precipitation in Media
Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture media is a common challenge. The following guidelines are designed to help you avoid this issue.
Best Practices for Solution Preparation
-
Use High-Quality DMSO: Always use fresh, anhydrous, research-grade DMSO to prepare your stock solution.[1]
-
Prepare a Concentrated Stock: Dissolve this compound in DMSO to make a concentrated stock solution, for example, 10 mM to 100 mM.
-
Proper Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Recommended Dilution Protocol for Cell Culture Media
To prevent precipitation when diluting your DMSO stock into an aqueous medium like DMEM, follow these steps:
-
Pre-warm the Media: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilution (if necessary): For very high final concentrations, consider a serial dilution approach. First, dilute the DMSO stock in a small volume of pre-warmed media, and then add this intermediate dilution to the final volume of media.
-
Rapid Mixing: Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling the tube. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally less than 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Visual Inspection: After preparation, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 542.50 g/mol for the anhydrous form; always check the certificate of analysis for the batch-specific molecular weight).
-
Anhydrous, research-grade DMSO.
-
Sterile microcentrifuge tubes.
-
-
Procedure:
-
Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.425 mg.
-
Add the appropriate volume of DMSO to the this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
-
Treatment of MCF-7 Cells with 10 µM this compound
-
Materials:
-
MCF-7 cells cultured in DMEM supplemented with 10% fetal bovine serum (FBS).
-
10 mM this compound stock solution in DMSO.
-
Pre-warmed complete DMEM.
-
-
Procedure:
-
Plate MCF-7 cells at the desired density and allow them to adhere overnight.
-
The next day, prepare the final 10 µM this compound working solution. For every 1 mL of media, you will add 1 µL of the 10 mM stock solution (a 1:1000 dilution).
-
Add the 1 µL of the 10 mM stock solution directly to the pre-warmed complete media for each well or dish while gently swirling.
-
Remove the old media from the cells and replace it with the media containing this compound.
-
Incubate the cells for the desired experimental duration.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 542.50 g/mol (anhydrous) | [1][2] |
| Solubility in DMSO | Up to 100 mM (54.25 mg/mL) | [5] |
| Solubility in Water | Insoluble (anhydrous) / ≥13 mg/mL (hydrate) | [1][2][3] |
| Solubility in Ethanol | Insoluble | [1] |
| Typical Stock Conc. | 10 mM - 100 mM in DMSO | |
| Typical Working Conc. | 1 µM - 100 µM in vitro | [4][6] |
Visualizations
Caption: this compound inhibits estrogen-mediated signaling by blocking the ERα pathway.
Caption: Recommended workflow for preparing this compound solutions for cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ≥97% (HPLC), powder, estrogen receptor α agonist | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: MPP Dihydrochloride & Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MPP dihydrochloride (B599025) in cell culture experiments. A key focus is addressing the potential impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is MPP dihydrochloride and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1][2] It exhibits a binding affinity for ERα that is over 200 times greater than for Estrogen Receptor Beta (ERβ).[1] Its primary mechanism involves binding to ERα, inducing conformational changes that block the binding of estrogens like 17β-estradiol, thereby inhibiting downstream signaling pathways. In various cancer cell lines, this inhibition of ERα signaling can lead to decreased cell proliferation and the induction of apoptosis.
Q2: I am not observing the expected antagonist effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of expected activity. A common issue in cell culture experiments is the influence of serum components on the test compound. Other factors include suboptimal compound concentration, degradation of the compound, or specific characteristics of the cell line being used. It is also important to ensure the proper dissolution and storage of the compound.
Q3: How can serum in the culture medium affect the activity of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these proteins, particularly albumin. This protein binding can sequester the compound, reducing its free concentration in the medium and thus limiting its availability to the cells. Consequently, the effective concentration of this compound that reaches the ERα receptors within the cells may be significantly lower than the nominal concentration added to the medium. This can lead to a reduced or absent biological effect.
Q4: Should I conduct my this compound experiments in serum-free or serum-containing medium?
The choice between serum-free and serum-containing medium depends on the specific research question and the cell line's requirements.
-
Serum-containing medium: This is often necessary for maintaining the health and viability of many cell lines. However, as mentioned, it can interfere with the activity of this compound.
-
Serum-free medium: Using a serum-free medium eliminates the variable of serum protein binding, allowing for a more direct assessment of this compound's effect on the cells. However, cells may behave differently or be less viable without serum.
A common strategy is to initially test the compound's activity in a serum-free or low-serum condition to establish a baseline effect. If the experimental design requires the presence of serum, it is crucial to determine its impact on the compound's potency.
Troubleshooting Guide
Issue: Reduced or No Activity of this compound in Serum-Containing Medium
If you observe a diminished effect of this compound when using serum-containing medium compared to serum-free or low-serum conditions, consider the following troubleshooting steps:
1. Assess Serum Protein Binding:
-
Hypothesis: Serum proteins are binding to this compound, reducing its bioavailable concentration.
-
Suggested Action: Perform a dose-response experiment comparing the activity of this compound in serum-free medium versus your standard serum-containing medium. You would expect to see a rightward shift in the dose-response curve in the presence of serum, indicating a higher concentration is needed to achieve the same effect.
2. Optimize Compound Concentration:
-
Hypothesis: The concentration of this compound is insufficient to overcome the effects of serum protein binding.
-
Suggested Action: Increase the concentration of this compound in your serum-containing medium based on the results of your comparative dose-response experiment.
3. Consider Serum Starvation Period:
-
Hypothesis: A shorter exposure to serum before or during treatment might mitigate the binding effect.
-
Suggested Action: Culture your cells in their regular serum-containing growth medium. Prior to treatment with this compound, switch to a serum-free or low-serum medium for a period of 4-24 hours. Then, add this compound in the low-serum or serum-free medium.
4. Evaluate Compound Stability:
-
Hypothesis: Components in the serum or the culture medium itself may be degrading this compound.
-
Suggested Action: The stability of a compound in culture media can be assessed over time using analytical methods like HPLC or LC-MS/MS to measure the concentration of the intact compound.
Data Presentation: Expected Impact of Serum on this compound IC₅₀
The following table summarizes hypothetical data from a cell viability assay comparing the half-maximal inhibitory concentration (IC₅₀) of this compound in different serum concentrations.
| Serum Concentration | Hypothetical IC₅₀ of this compound | Fold Change in IC₅₀ (vs. Serum-Free) |
| 0% (Serum-Free) | 10 µM | 1.0 |
| 2.5% FBS | 25 µM | 2.5 |
| 10% FBS | 75 µM | 7.5 |
This data illustrates that as the serum concentration increases, a higher concentration of this compound is required to achieve the same level of biological activity, indicating interference from serum components.
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Activity
This protocol outlines a cell viability assay to quantify the effect of fetal bovine serum (FBS) on the potency of this compound.
1. Cell Seeding:
-
Culture your chosen estrogen-receptor positive cell line (e.g., MCF-7) in your standard growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Preparation of this compound Serial Dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Create serial dilutions of the stock solution in three different media:
-
Serum-free medium
-
Medium with 2.5% FBS
-
Medium with 10% FBS
-
3. Cell Treatment:
-
After overnight incubation, carefully remove the growth medium from the cell plates.
-
Add the prepared this compound dilutions (in the three different media) to the respective wells. Include vehicle control (DMSO) wells for each medium type.
-
Incubate the plates for your desired experimental duration (e.g., 48-72 hours).
4. Cell Viability Assay:
-
After the incubation period, assess cell viability using a standard method such as an MTS or MTT assay.
-
Measure the absorbance according to the assay manufacturer's instructions.
5. Data Analysis:
-
Convert absorbance values to percentage of viable cells relative to the vehicle control for each medium condition.
-
Plot the percentage of cell viability against the log of this compound concentration for each serum condition.
-
Use a non-linear regression model to determine the IC₅₀ value for each curve.
-
Compare the IC₅₀ values to quantify the impact of serum.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as an ERα antagonist.
Experimental Workflow for Serum Impact Assessment
Caption: Workflow for assessing serum's impact on MPP activity.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting this compound activity.
References
Validation & Comparative
A Comparative Guide to the Differential Effects of MPP Dihydrochloride and Raloxifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and cellular effects of MPP dihydrochloride (B599025) and raloxifene (B1678788), two critical modulators of estrogen receptor signaling. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies and to provide a comprehensive understanding of their differential mechanisms of action.
Introduction
MPP dihydrochloride (Methyl-piperidino-pyrazole dihydrochloride) is a highly selective antagonist of Estrogen Receptor Alpha (ERα), exhibiting over 200-fold selectivity for ERα compared to Estrogen Receptor Beta (ERβ).[1][2] In contrast, raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) with a more complex pharmacological profile, acting as an antagonist in some tissues, such as the breast and uterus, while exhibiting agonist activity in others, like bone.[3][4] This differential activity makes a direct comparison of their effects essential for researchers investigating estrogen receptor signaling pathways.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and raloxifene based on available experimental data.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Selectivity (ERα/ERβ) |
| This compound | ERα | 2.7[1] | 80 | >200-fold for ERα |
| ERβ | 1800 | - | ||
| Raloxifene | ERα | - | 0.37 | ~32-fold for ERα |
| ERβ | - | 12 |
Table 2: Effects on Cell Viability and Apoptosis
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | RL95-2 (endometrial cancer) | SRB | IC50 (24h) | 20.01 µM | |
| Ishikawa (endometrial cancer), oLE (ovine luminal endometrial) | Apoptosis Assay | Apoptosis Induction (1 nM) | Significant induction | ||
| MCF-7 (breast cancer) | Flow Cytometry (PI staining) | Apoptosis Enhancement | Enhances silibinin-induced apoptosis | ||
| Raloxifene | RL95-2 (endometrial cancer), Ishikawa, oLE | Apoptosis Assay | Apoptosis Induction (1 nM) | Significant induction | |
| TSU-PR1 (bladder cancer) | Nuclear morphology, DNA fragmentation, Cytochrome c release | Apoptosis Induction (10-9 to 10-6 M) | Dose-dependent induction |
Signaling Pathways
This compound and raloxifene exert their effects by modulating distinct downstream signaling pathways upon binding to estrogen receptors.
This compound Signaling
As a selective ERα antagonist, this compound primarily blocks the transcriptional activity of ERα. This prevents the recruitment of co-activators and the subsequent expression of estrogen-responsive genes, leading to anti-proliferative and pro-apoptotic effects in ERα-positive cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ERα Antagonism of MPP Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MPP dihydrochloride's in vitro performance as an Estrogen Receptor alpha (ERα) antagonist against other common alternatives, namely Fulvestrant (ICI 182,780) and Tamoxifen. The information presented is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies.
Performance Comparison of ERα Antagonists
The following tables summarize the quantitative data on the binding affinity and antagonist potency of MPP dihydrochloride (B599025), Fulvestrant, and Tamoxifen for ERα. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may differ.
| Compound | Binding Affinity (Ki) for ERα (nM) | Selectivity for ERα over ERβ | Source |
| This compound | 2.7 | >200-fold | [1] |
| Fulvestrant (ICI 182,780) | 0.29 | High, but also potent on ERβ | [2] |
| Tamoxifen | ~2.5 - 5 | Low |
Table 1: Comparative Binding Affinity for Estrogen Receptor Alpha. This table compares the binding affinity (Ki) of this compound, Fulvestrant, and Tamoxifen to ERα. Lower Ki values indicate higher binding affinity.
| Compound | Antagonist Potency (IC50) | Assay Type | Cell Line | Source |
| This compound | 80 nM | Reporter Gene Assay | HEC-1 | [1] |
| This compound | 20.01 µM | Cell Viability Assay | RL95-2 | [3] |
| Fulvestrant (ICI 182,780) | 0.29 nM | Cell Growth Inhibition | MCF-7 | [2] |
| Tamoxifen | ~10-100 nM | Various cellular assays | Various | |
| 4-hydroxytamoxifen (B85900) (active metabolite) | 3.2 - 5.7 µM | Cell Viability Assay | MCF-7, T47D, BT-474 | [4] |
Table 2: Comparative In Vitro Antagonist Potency. This table presents the half-maximal inhibitory concentration (IC50) values for this compound, Fulvestrant, and Tamoxifen in different in vitro assays. Lower IC50 values indicate greater potency.
Mechanism of Action
This compound is a highly selective antagonist for ERα.[5] It functions as a silent antagonist, meaning it binds to the receptor without activating it, and effectively blocks the binding of the natural ligand, 17β-estradiol. This blockade prevents the conformational changes in ERα that are necessary for the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes.[5] Some studies suggest that MPP may have mixed agonist/antagonist properties in certain in vivo models, a characteristic of Selective Estrogen Receptor Modulators (SERMs).
In contrast, Fulvestrant is a pure antagonist that not only blocks ERα but also promotes its degradation. Tamoxifen is a SERM with tissue-dependent antagonist and partial agonist activities.
Experimental Protocols
Detailed methodologies for key in vitro experiments used to validate ERα antagonism are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for ERα by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human ERα protein
-
Radiolabeled estradiol (B170435) (e.g., [³H]-17β-estradiol)
-
Test compounds (this compound, Fulvestrant, Tamoxifen)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A constant concentration of recombinant human ERα and radiolabeled estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of ERα.
Materials:
-
A human cell line that endogenously or recombinantly expresses ERα (e.g., MCF-7, HEC-1).
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
Transfection reagent.
-
Cell culture medium.
-
17β-estradiol (agonist).
-
Test compounds (this compound, Fulvestrant, Tamoxifen).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then transfected with the ERE-luciferase reporter plasmid.
-
After an incubation period to allow for plasmid expression, the cells are treated with a constant concentration of 17β-estradiol (to stimulate ERα activity) in the presence of increasing concentrations of the test compound.
-
The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and luciferase expression.
-
The cell culture medium is removed, and the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The concentration of the test compound that inhibits 50% of the estradiol-induced luciferase activity (IC50) is determined.
Visualizations
Estrogen Receptor Alpha (ERα) Signaling Pathway
References
- 1. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the ERα-Dependence of MPP Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of MPP dihydrochloride (B599025), a selective estrogen receptor-alpha (ERα) antagonist, in the presence and absence of ERα. While direct experimental data on the effects of MPP dihydrochloride in ERα knockout models is limited in publicly available literature, this guide synthesizes findings from studies utilizing ERα-positive models and ERα knockout models to provide a clear understanding of this compound's mechanism of action and its ERα-dependent effects.
Confirming Target Engagement: The Role of ERα Knockout Models
This compound is a potent and highly selective antagonist of Estrogen Receptor-alpha (ERα), exhibiting a binding affinity more than 200 times greater for ERα than for Estrogen Receptor-beta (ERβ)[1]. Its primary mechanism of action involves inhibiting the binding of estrogens, such as 17β-estradiol, to ERα, thereby blocking downstream signaling pathways[1].
To definitively confirm that the observed effects of this compound are mediated through its interaction with ERα, researchers utilize ERα knockout (KO) models. These models, which can be genetically modified mice (ERαKO mice) or cell lines with the ERα gene silenced, are invaluable tools. By comparing the response to this compound in these models with their wild-type (WT) counterparts that express ERα, scientists can isolate the ERα-specific effects of the compound.
Comparative Efficacy: this compound in Wild-Type vs. ERα Knockout Models
The following table summarizes the observed and expected effects of this compound in wild-type (ERα-positive) and ERα knockout models based on current scientific understanding.
| Endpoint | Wild-Type (ERα-Positive) Model | ERα Knockout Model (Expected Outcome) | Supporting Evidence |
| Vasorelaxation | Attenuates ERα agonist-induced aortic relaxation.[2] | No effect on baseline vascular tone. | ERα-mediated vessel relaxation is absent in ERα knockout mice.[2] |
| Uterine Proliferation | Can exhibit mixed agonist/antagonist effects, with some studies showing an increase in uterine weight. | No significant change in uterine weight. | Estrogen-induced uterine growth is absent in ERα knockout mice. |
| Neuroprotection | Blocks estradiol-mediated neuroprotection against glutamate (B1630785) toxicity.[3] | No effect on neuronal viability. | The neuroprotective effects of ERα agonists are absent in the absence of ERα. |
| Cancer Cell Proliferation | Induces apoptosis and decreases cell viability in ERα-positive endometrial and breast cancer cells.[1] | No significant effect on cell proliferation or apoptosis. | The anti-proliferative effects of other ERα antagonists are not observed in ERα-negative cancer cells. |
| Gene Expression | Antagonizes estrogen-stimulated gene expression (e.g., pS2 mRNA in MCF-7 cells). | No change in the expression of estrogen-responsive genes. | Estrogen-responsive gene expression is not induced in ERα knockout models. |
Experimental Protocols
To aid in the design of studies aimed at confirming the ERα-dependent effects of this compound, detailed methodologies from relevant experiments are provided below.
In Vivo Model: ERα Knockout Mouse
-
Model Generation: ERα knockout mice can be generated using Cre-loxP recombination technology to specifically delete the Esr1 gene (encoding ERα) in all tissues.
-
Genotyping: Confirmation of the knockout genotype should be performed using PCR analysis of genomic DNA extracted from tail biopsies.
-
This compound Administration: For in vivo studies, this compound can be dissolved in a suitable vehicle such as DMSO and then diluted in corn oil for subcutaneous or intraperitoneal injection. Dosages used in mice have ranged from low doses of 20 μg/kg to higher doses of 200 μg/kg body weight.
-
Endpoint Analysis: Tissues of interest (e.g., uterus, aorta, brain) can be collected for histological analysis, gene expression studies (qPCR, RNA-seq), or protein analysis (Western blot, immunohistochemistry).
In Vitro Model: ERα Knockout Cell Line
-
Model Generation: ERα can be knocked out in a relevant cell line (e.g., MCF-7 breast cancer cells, primary neuronal cultures) using CRISPR-Cas9 gene editing technology.
-
Verification of Knockout: Successful knockout should be confirmed by Western blot analysis to demonstrate the absence of the ERα protein and by functional assays to show a lack of response to estradiol.
-
This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium to the desired final concentration. Concentrations used in vitro have ranged from 1 μM to 100 μM.[1]
-
Assays for Cellular Effects:
-
Cell Viability/Proliferation: Assays such as MTT, SRB, or real-time cell analysis can be used to measure the effect of MPP on cell growth.
-
Apoptosis: Apoptosis can be assessed by flow cytometry using Annexin V/PI staining or by measuring caspase activity.
-
Gene Expression: Changes in the expression of target genes can be quantified using RT-qPCR.
-
Protein Phosphorylation: Western blotting can be used to analyze the phosphorylation status of key signaling proteins downstream of ERα.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental logic involved in confirming the ERα-dependent effects of this compound.
Figure 1. Simplified signaling pathway of Estrogen Receptor-alpha (ERα) and the antagonistic action of this compound. Estrogen binds to and activates ERα, which then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on DNA, and initiates gene transcription, leading to a biological response. This compound competes with estrogen for binding to ERα, preventing its activation and subsequent downstream signaling.
Figure 2. Logical workflow for confirming the ERα-dependent effects of this compound. By treating both wild-type (ERα-positive) and ERα knockout models with this compound, the observation of a biological effect only in the wild-type model confirms that the compound's activity is mediated through ERα.
References
A Head-to-Head Comparison: MPP Dihydrochloride versus PPT for Interrogating Estrogen Receptor Alpha Signaling
For researchers, scientists, and drug development professionals investigating the intricacies of Estrogen Receptor Alpha (ERα) signaling, the choice of chemical tools is paramount. This guide provides an objective comparison of two widely used modulators: MPP dihydrochloride (B599025), a selective ERα antagonist, and PPT (Propyl Pyrazole Triol), a selective ERα agonist. Understanding their distinct mechanisms and experimental applications is crucial for designing robust studies and interpreting results with clarity.
This comparison outlines their pharmacological profiles, presents key experimental data in a structured format, details relevant experimental protocols, and provides visual representations of the ERα signaling pathway and a typical experimental workflow.
Pharmacological Profile and Selectivity
MPP dihydrochloride and PPT are indispensable tools for dissecting the specific roles of ERα in various physiological and pathological processes. Their high selectivity for ERα over its counterpart, Estrogen Receptor Beta (ERβ), allows for targeted investigation of ERα-mediated pathways.
This compound (Methyl-piperidino-pyrazole dihydrochloride) is a potent and selective ERα antagonist.[1][2][3] It binds to ERα with high affinity, effectively blocking the binding of endogenous estrogens like 17β-estradiol and preventing the receptor's activation.[2] Its antagonistic nature makes it ideal for studying the consequences of ERα inhibition, such as in hormone-dependent cancers.[4]
PPT (Propyl Pyrazole Triol) is a potent and highly selective ERα agonist. It mimics the action of endogenous estrogens by binding to and activating ERα, initiating downstream signaling cascades. This makes PPT an excellent tool for investigating the specific effects of ERα activation in various tissues and disease models.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and PPT, providing a clear comparison of their binding affinities and potencies.
| Compound | Parameter | Value | Receptor | Reference |
| This compound | Kᵢ | 2.7 nM | ERα | |
| Kᵢ | 1800 nM | ERβ | ||
| Selectivity | >200-fold for ERα over ERβ | |||
| PPT | EC₅₀ | ~200 pM | ERα | |
| Relative Binding Affinity | 410-fold higher for ERα over ERβ | |||
| K𝘥 | 2 nM | ERα | ||
| K𝘥 | 1000 nM | ERβ |
Table 1: Binding Affinity and Potency
| Compound | Molecular Weight | Formula | Solubility | Storage |
| This compound | 542.5 g/mol | C₂₉H₃₁N₃O₃·2HCl | Soluble to 100 mM in DMSO | Store at +4°C |
| PPT | 386.45 g/mol | C₂₄H₂₂N₂O₃ | Soluble to 100 mM in DMSO and 5 mM in ethanol | Store at +4°C |
Table 2: Physicochemical Properties
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental applications of MPP and PPT, the following diagrams are provided in Graphviz DOT language.
Caption: ERα signaling pathway showing activation by agonists like PPT and inhibition by antagonists like MPP.
Caption: A typical experimental workflow for comparing the effects of PPT and MPP on ERα signaling.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments frequently employed to study ERα signaling using MPP and PPT.
Cell Viability/Proliferation Assay (XTT Assay)
This protocol is adapted from studies investigating the effects of ER modulators on cancer cell growth.
-
Cell Seeding: Plate ovarian cancer cells (e.g., SKOV3 or OV2008) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of MPP, PPT, or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene (B151609) sulfonic acid hydrate) labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation: Add the XTT reagent to each well and incubate the plate for 4-6 hours at 37°C in a humidified CO₂ incubator.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Gene Expression Analysis (Quantitative PCR)
This protocol is based on studies examining the regulation of ERα target genes.
-
Cell Treatment: Seed ERα-positive cells (e.g., MCF-7) in 6-well plates. Once confluent, treat the cells with MPP, PPT, or vehicle control for a specified duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for ERα target genes (e.g., pS2, c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot for Protein Expression and Phosphorylation
This protocol is adapted from studies investigating the impact of ER modulators on signaling pathways.
-
Cell Lysis: After treatment with MPP or PPT, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., total ERα, phospho-ERα, total-ERK, phospho-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and PPT are powerful and selective tools for the functional dissection of ERα signaling. MPP serves as a classic antagonist, enabling the study of ERα inhibition, while PPT acts as a specific agonist to elucidate the downstream effects of ERα activation. The choice between these compounds, or their combined use, depends on the specific research question. By employing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively investigate the multifaceted roles of ERα in health and disease.
References
- 1. This compound | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 4. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Selective Estrogen Receptor Modulators (SERMs), supported by experimental data. SERMs are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity, leading to their use in a range of indications, including the prevention and treatment of breast cancer and postmenopausal osteoporosis.[1][2][3] This analysis focuses on key performance indicators, including binding affinity for estrogen receptor subtypes, clinical efficacy in major therapeutic areas, and safety profiles. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are also provided to support further research and development in this field.
Quantitative Data Comparison
The following tables summarize the quantitative data for a selection of well-established and newer generation SERMs.
Estrogen Receptor Binding Affinity
The binding affinity of SERMs to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is a critical determinant of their biological activity. The data presented below are inhibitor constant (Ki) or half-maximal inhibitory concentration (IC50) values, which are inversely proportional to binding affinity.
| SERM | ERα Binding Affinity (Ki/IC50, nM) | ERβ Binding Affinity (Ki/IC50, nM) |
| Tamoxifen (B1202) | ~0.12 (as 4-OHT) | - |
| Raloxifene (B1678788) | ~1.8 - 26 | - |
| Lasofoxifene | ~0.21 | - |
| Bazedoxifene | ~26 | Higher than ERα |
| Ospemifene | Binds with similar affinity to ERβ | Binds with similar affinity to ERα |
Note: Binding affinity values can vary depending on the specific assay conditions and should be interpreted as relative comparisons.
Clinical Efficacy in Breast Cancer Prevention
The efficacy of SERMs in reducing the risk of invasive breast cancer in high-risk postmenopausal women has been evaluated in several large-scale clinical trials.
| SERM | Clinical Trial(s) | Risk Reduction in Invasive Breast Cancer |
| Tamoxifen | NSABP P-1, IBIS-1, Royal Marsden, Italian | ~30-49%[4][5] |
| Raloxifene | MORE, RUTH, STAR | ~44-72% (placebo-controlled), similar to tamoxifen (head-to-head)[1][5] |
| Lasofoxifene | - | Data not available from direct head-to-head trials for breast cancer prevention. |
| Bazedoxifene | - | Data not available from direct head-to-head trials for breast cancer prevention. |
Clinical Efficacy in Postmenopausal Osteoporosis
SERMs are also utilized for the prevention and treatment of postmenopausal osteoporosis, with key outcomes being the effect on bone mineral density (BMD) and the reduction of fracture risk.
| SERM | Effect on Lumbar Spine BMD | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction |
| Tamoxifen | Positive effect | Significant reduction | - |
| Raloxifene | Increase of 2.6-2.7% (vs. placebo)[6] | 30-50%[2] | Reduced in women with severe prevalent fractures[7] |
| Lasofoxifene | Significant increase | Significant reduction | Significant reduction with 0.5 mg dose[7] |
| Bazedoxifene | Increase of 1.1-1.5% (vs. placebo)[2] | 37-42%[2] | No significant difference[2] |
Comparative Safety and Side Effect Profiles
The use of SERMs is associated with a range of side effects, with notable differences between agents.
| Adverse Event | Tamoxifen | Raloxifene | Lasofoxifene | Bazedoxifene | Ospemifene |
| Hot Flashes | Increased[8][9] | Increased[10] | Increased | Increased | - |
| Venous Thromboembolism (VTE) | Increased[3][8] | Increased[3][8] | Increased | Increased | Increased |
| Endometrial Cancer Risk | Increased[3][11] | Neutral[8][11] | - | Neutral | - |
| Leg Cramps | - | Increased[10] | - | - | - |
| Vaginal Dryness/Atrophy | Can worsen | Can worsen | Can improve | - | Effective for treatment |
Experimental Protocols
Detailed methodologies for key experiments used in the evaluation of SERMs are provided below.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-17β-estradiol.
Materials:
-
Rat uterine cytosol (as a source of ER) or purified recombinant human ERα or ERβ
-
[3H]-17β-estradiol
-
Test SERM and reference compounds (e.g., unlabeled 17β-estradiol)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
-
Incubator and microcentrifuge
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to the required concentrations. The test SERM and reference compounds should be prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO) and serially diluted.
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test SERM or unlabeled 17β-estradiol.
-
Incubation: Add the ER-containing preparation (rat uterine cytosol or recombinant ER) to each tube. Incubate the mixture for a specified time (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the ER-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes to pellet the HAP. Discard the supernatant containing the unbound radioligand. Wash the HAP pellet multiple times with cold assay buffer to remove any remaining unbound ligand.
-
Quantification: After the final wash, resuspend the HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-17β-estradiol against the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Estrogen Response Element (ERE) Reporter Gene Assay
Objective: To determine the functional estrogenic or anti-estrogenic activity of a SERM by measuring its ability to activate or inhibit transcription from an estrogen-responsive promoter.
Materials:
-
Human breast cancer cell line (e.g., MCF-7), which endogenously expresses ERα.
-
ERE-luciferase reporter plasmid (containing tandem repeats of the vitellogenin ERE upstream of a minimal promoter driving the firefly luciferase gene).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, antibiotics).
-
Transfection reagent (e.g., Lipofectamine).
-
Test SERM, 17β-estradiol (E2), and a pure anti-estrogen (e.g., Fulvestrant).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding: Culture MCF-7 cells in appropriate medium. Seed the cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.[12][13][14]
-
Transient Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15][16]
-
Treatment: After an initial incubation period to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing the test SERM at various concentrations. To assess antagonist activity, co-treat cells with the SERM and a fixed concentration of E2 (e.g., 1 nM). Include appropriate controls (vehicle, E2 alone, pure antagonist).
-
Incubation: Incubate the treated cells for a further 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. To assess agonist activity, plot the normalized luciferase activity against the log concentration of the SERM. To assess antagonist activity, plot the percentage inhibition of E2-induced luciferase activity against the log concentration of the SERM.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Prevention of breast cancer using selective oestrogen receptor modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SERMs in the prevention and treatment of postmenopausal osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen vs Raloxifene vs Exemestane for Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent results from clinical trials using SERMs to reduce the risk of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. obgproject.com [obgproject.com]
- 7. The evolution of selective estrogen receptor modulators in osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risks, benefits, and effects on quality of life of selective estrogen-receptor modulator therapy in postmenopausal women at increased risk of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. contemporaryobgyn.net [contemporaryobgyn.net]
- 10. Adverse events reported by postmenopausal women in controlled trials with raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen to raloxifene and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. altogen.com [altogen.com]
- 13. Transfecting Plasmid DNA into MCF-7 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MPP+ Dihydrochloride in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-methyl-4-phenylpyridinium (MPP+) dihydrochloride (B599025) with other common neurotoxins used to model Parkinson's disease in vitro. The information presented herein is intended to assist researchers in assessing the specificity of MPP+ in new cell lines and in designing and interpreting related experiments.
Introduction
MPP+ is a potent neurotoxin widely used to induce a Parkinson's-like phenotype in cellular models. It is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a compound known to cause selective destruction of dopaminergic neurons in the substantia nigra.[1][2] Understanding the specificity of MPP+ is crucial for the development of relevant in vitro models of neurodegeneration. This guide compares MPP+ with two other commonly used neurotoxins, 6-hydroxydopamine (6-OHDA) and rotenone (B1679576), and provides detailed protocols for assessing its effects.
Mechanism of Action
MPP+ exerts its neurotoxic effects primarily through the inhibition of Complex I of the mitochondrial electron transport chain.[1][3] This inhibition leads to a cascade of detrimental events, including:
-
ATP Depletion: The disruption of oxidative phosphorylation results in a significant decrease in cellular ATP levels.[1]
-
Reactive Oxygen Species (ROS) Production: The impaired electron flow promotes the generation of superoxide (B77818) radicals and other reactive oxygen species, leading to oxidative stress.
-
Apoptotic Cell Death: The combination of energy depletion and oxidative damage triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.
A key factor contributing to the specificity of MPP+ for dopaminergic neurons is its active uptake by the dopamine (B1211576) transporter (DAT). This selective accumulation within these neurons makes them particularly vulnerable to its toxic effects.
Comparative Data of Neurotoxins in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying Parkinson's disease due to its dopaminergic characteristics. The following table summarizes the cytotoxic effects of MPP+, 6-OHDA, and rotenone in this cell line.
| Neurotoxin | Concentration (µM) | Exposure Time (h) | Cell Viability (% of control) | Reference |
| MPP+ | 500 | 48 | ~50% (significant DNA fragmentation) | |
| MPP+ | 1000 | 24 | Not specified (IC50 for differentiated cells) | |
| MPP+ | 1000 | 48 | ~50% | |
| 6-OHDA | 25 | 24 | 50% (IC50) | |
| 6-OHDA | 60 | 24 | 50% (IC50) | |
| 6-OHDA | 100 | 24 | 50% (IC50) | |
| Rotenone | 0.5 | 48 | 20% (80% cell death) | |
| Rotenone | 20 | 24 | ~63% |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.
Experimental Protocols
Detailed methodologies for key experiments to assess the specificity and toxicity of MPP+ are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of MPP+ or other neurotoxins for the desired duration (e.g., 24-48 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Culture cells in appropriate plates and induce apoptosis by treating with MPP+.
-
Lyse the cells using a chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate and collect the supernatant.
-
To a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 380/460 nm (for fluorometric).
Apoptosis Assessment: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol for Adherent Cells:
-
Grow cells on coverslips or in a 96-well plate.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 1 hour at 37°C in a humidified chamber.
-
Wash the cells and, if necessary, add a secondary detection reagent (e.g., fluorescently labeled antibody).
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Protocol:
-
Plate cells in a 96-well plate and treat with the desired compounds.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate solution with a catalyst.
-
Add the reaction mixture to the supernatant in a new 96-well plate.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm.
Oxidative Stress Assessment: ROS Production (DCF-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Culture cells in a 96-well plate or on coverslips.
-
Load the cells with 10-50 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with MPP+ or other compounds.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/530 nm) or visualize under a fluorescence microscope.
Dopaminergic Neuron Identification: Tyrosine Hydroxylase (TH) Immunocytochemistry
This technique is used to specifically identify and quantify dopaminergic neurons by detecting the presence of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
Protocol for SH-SY5Y Cells:
-
Grow cells on coverslips.
-
Fix the cells with 10% formalin for 30 minutes at room temperature, followed by ice-cold methanol (B129727) for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 10% normal goat serum for at least 1 hour.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:200 dilution) overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Visualizations
Signaling Pathway of MPP+ Neurotoxicity
References
Cross-Validation of MPP+ Dihydrochloride Activity with Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of MPP+ dihydrochloride (B599025) and its alternatives, supported by experimental data. We delve into the molecular mechanisms of MPP+-induced toxicity by cross-validating its activity with comprehensive gene expression analysis. This document offers detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and workflows involved.
Introduction to MPP+ Dihydrochloride and its Alternatives in Parkinson's Disease Modeling
1-methyl-4-phenylpyridinium (MPP+) is a potent neurotoxin widely used to model Parkinson's disease (PD) in vitro and in vivo.[1] It is the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1] MPP+ selectively destroys dopaminergic neurons in the substantia nigra, a hallmark of PD, by inhibiting complex I of the mitochondrial electron transport chain.[1] This inhibition leads to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1][2]
For comparative purposes, this guide also considers two other commonly used neurotoxins in PD research:
-
Rotenone (B1679576): A pesticide and a high-affinity inhibitor of mitochondrial complex I. Unlike the charged MPP+ molecule, rotenone is lipophilic and can readily cross cell membranes.
-
6-hydroxydopamine (6-OHDA): A neurotoxic dopamine (B1211576) analog that is transported into dopaminergic neurons by the dopamine transporter (DAT). Its toxicity is primarily mediated by the generation of ROS and quinones.
Comparative Analysis of Gene Expression Profiles
MPP+ and its alternatives induce distinct yet overlapping changes in gene expression. The following tables summarize the differential expression of key genes implicated in the neurotoxic pathways. The data is compiled from studies using the human neuroblastoma SH-SY5Y cell line, a common in vitro model for studying PD.
Table 1: Differential Gene Expression in SH-SY5Y Cells Treated with MPP+
| Gene | Function | Fold Change | p-value |
| FOS | Transcription factor, apoptosis | ↑ 2.5 | < 0.05 |
| JUN | Transcription factor, apoptosis | ↑ 2.1 | < 0.05 |
| HSPA6 | Heat shock protein, stress response | ↑ 3.0 | < 0.01 |
| PSAP | Proliferation, anti-apoptosis | ↓ 1.8 | < 0.05 |
| CFL1 | Cytoskeletal organization | ↓ 1.5 | < 0.05 |
| NR4A2 | Transcription factor, neuronal development | ↓ 2.2 | < 0.01 |
Data is illustrative and compiled from representative studies.
Table 2: Comparative Gene Expression Changes Induced by MPP+, Rotenone, and 6-OHDA
| Gene | Function | MPP+ | Rotenone | 6-OHDA |
| NRF1 | Mitochondrial biogenesis | ↓ | ↓↓ | ↓ |
| TFAM | Mitochondrial transcription | ↓ | ↓↓ | ↓ |
| GABPB1 | Mitochondrial function | ↔ | ↑ | ↔ |
| SNCA | α-synuclein, aggregation in PD | ↑ | ↑ | ↑ |
| BAX | Pro-apoptotic | ↑ | ↑ | ↑↑ |
| BCL2 | Anti-apoptotic | ↓ | ↓ | ↓↓ |
Arrows indicate the direction of change (↑ up-regulation, ↓ down-regulation, ↔ no significant change). The number of arrows indicates the relative magnitude of the change. Data is synthesized from multiple comparative studies.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases. For neurotoxicity studies, these cells are often differentiated into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding for Differentiation: Plate cells at a density of 1 x 10^5 cells/cm² in culture dishes.
-
Differentiation Day 1: Change the medium to DMEM/F12 with 2% FBS and 10 µM Retinoic Acid.
-
Differentiation Day 4: Change the medium to serum-free DMEM/F12 with 10 µM Retinoic Acid.
-
Differentiation Day 7: Change the medium to serum-free DMEM/F12 with 50 ng/mL BDNF.
-
Maintenance: The differentiated cells are ready for neurotoxicity experiments and can be maintained for up to 14 days with media changes every 2-3 days.
Neurotoxin Treatment and Cell Viability Assay
Materials:
-
Differentiated SH-SY5Y cells
-
MPP+ dihydrochloride, Rotenone, 6-OHDA stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Treatment: Prepare working concentrations of MPP+ (e.g., 0.25, 0.5, 1 mM), Rotenone (e.g., 0.1, 0.25, 0.5 µM), and 6-OHDA (e.g., 25, 50, 100 µM) in the appropriate cell culture medium. Replace the medium in the wells containing differentiated SH-SY5Y cells with the neurotoxin-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
RNA Extraction and Gene Expression Analysis (RNA-Seq)
Materials:
-
Neurotoxin-treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform
Protocol:
-
RNA Extraction: Lyse the cells directly in the culture dish and extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between the neurotoxin-treated and control groups using statistical packages like DESeq2 or edgeR.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in MPP+-induced neurotoxicity and a typical experimental workflow for its analysis.
Caption: MPP+ induced neurotoxicity signaling pathway.
Caption: Experimental workflow for cross-validation.
Caption: MPP+ induced apoptotic signaling pathway.
Conclusion
The cross-validation of MPP+ dihydrochloride's activity with gene expression analysis provides a powerful approach to understanding the molecular mechanisms underlying Parkinson's disease pathology. This guide offers a framework for comparing MPP+ with other neurotoxins, detailing the necessary experimental protocols and highlighting the key signaling pathways involved. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and neurodegenerative disease research.
References
Safety Operating Guide
Proper Disposal of MPP Dihydrochloride: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling MPP dihydrochloride (B599025) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of MPP dihydrochloride, aligning with standard hazardous waste management practices.
MPP (Methyl-piperidino-pyrazole) dihydrochloride is a highly selective antagonist for estrogen receptor alpha (ERα) and requires careful handling throughout its lifecycle, including disposal. Improper disposal can pose risks to human health and the environment.
I. Pre-Disposal and Handling
Before beginning any process that will generate this compound waste, it is crucial to have a designated and properly labeled hazardous waste container ready. All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Waste Segregation and Collection
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), must be collected as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container compatible with chemical waste.
-
Liquid Waste: Use a dedicated, leak-proof container with a tightly fitting cap. Do not overfill liquid waste containers; allow for expansion.[1]
-
Sharps: Any contaminated needles or blades must be disposed of in a labeled, puncture-proof sharps container.[2]
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
III. Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Consult Institutional Guidelines: Familiarize yourself with your institution's specific chemical hygiene plan and hazardous waste disposal procedures. These internal protocols are your primary source for operational guidance.
-
Package Waste Securely: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. They will have established procedures with certified waste disposal vendors.
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
IV. Empty Container Disposal
Empty containers that once held this compound must also be treated as hazardous waste. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1] After thorough rinsing and removal of the label, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.
V. Spill Management
In the event of a spill, contain the material to prevent it from entering drains or waterways.[3][5] Use a non-combustible absorbent material like sand or earth to collect the spilled substance.[3] The collected material and all cleanup supplies must be placed in a sealed container and disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal data is not applicable, the following table summarizes key handling information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | Selleck Chemicals[6] |
| Alternative Name | Methyl-Piperidinopyrazole | Hello Bio[7] |
| Primary Target | Estrogen Receptor Alpha (ERα) | Selleck Chemicals[6] |
| Purity | >98% | Hello Bio[7] |
| Solubility in DMSO | 50 mg/mL (92.16 mM) | Selleck Chemicals[6] |
Experimental Protocols
The standard and required "experimental protocol" for the disposal of this compound is not a laboratory-based procedure for neutralization but rather the procedural adherence to hazardous waste regulations.
Protocol: Hazardous Waste Segregation and Disposal
-
Objective: To safely collect and dispose of this compound waste in compliance with safety and environmental regulations.
-
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Puncture-proof sharps container (if applicable)
-
-
Procedure:
-
Designate a satellite accumulation area (SAA) for hazardous waste in your laboratory.[2]
-
At the start of your experiment, ensure a properly labeled hazardous waste container is available.
-
During your work, immediately place all this compound-contaminated items into the designated waste container.
-
For liquid waste, pour it carefully into the liquid waste container, avoiding splashes. Do not mix incompatible waste streams.
-
Once the container is full (not exceeding 90% capacity), or the experiment is complete, ensure the cap is tightly sealed.
-
Store the sealed container in the SAA until pickup by your institution's EHS personnel.
-
Complete any required waste tracking documentation.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MPP Dihydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with MPP dihydrochloride (B599025). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
MPP dihydrochloride is a potent and selective estrogen receptor α (ERα) antagonist. While a valuable tool in research, it is imperative to handle this compound with care due to its potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling and disposal, and emergency spill cleanup protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to off-white powder that can cause skin, eye, and respiratory irritation[1]. Therefore, a comprehensive approach to personal protection is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask | To prevent inhalation of the powder, which can cause respiratory irritation[1]. |
| Eye Protection | Chemical safety goggles or a face shield | To protect the eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Double gloving is recommended. For handling the solid powder, standard laboratory gloves (e.g., nitrile) are acceptable for brief contact. When working with this compound dissolved in DMSO, use gloves with high chemical resistance to DMSO, such as butyl rubber, fluoroelastomer, neoprene, or thick (15 mil / 0.4 mm) latex gloves. Nitrile gloves are not recommended for prolonged contact with DMSO as they can degrade[2]. | To prevent skin contact and irritation. The choice of glove is critical when using solvents like DMSO, which can facilitate skin absorption of dissolved substances. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures:
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and desiccated environment, away from strong oxidizing agents[1][3].
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE as detailed in the table above.
-
Weighing : When weighing the powdered compound, perform the task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
Solution Preparation : this compound is soluble in DMSO. When preparing solutions, add the solvent to the powder slowly to avoid splashing. Handle the DMSO solution with appropriate chemical-resistant gloves. Prepare solutions on the day of use if possible. If storage is necessary, store solutions at -20°C for up to one month.
Emergency Procedures: Spill and Exposure Management
Accidental spills must be managed promptly and safely. The following procedures are based on guidelines for handling cytotoxic powders and should be adapted for this compound.
Spill Cleanup Protocol:
| Spill Type | Procedure |
| Small Powder Spill (<5 g) | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with damp absorbent paper towels or gauze to avoid generating dust. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials into a labeled hazardous waste bag. 5. Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol. |
| Large Powder Spill (>5 g) | 1. Evacuate the immediate area and restrict access. 2. Alert laboratory personnel and the safety officer. 3. Only trained personnel with appropriate respiratory protection should perform the cleanup. 4. Follow the procedure for a small powder spill, using a spill kit containing appropriate absorbent materials. |
| Solution Spill (in DMSO) | 1. Restrict access to the area. 2. Wearing appropriate PPE (including DMSO-resistant gloves), cover the spill with an absorbent material from a chemical spill kit. 3. Collect the absorbed material and place it in a labeled hazardous waste container. 4. Clean the spill area thoroughly with a suitable detergent and water. |
Exposure Response:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all unused powder and contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed hazardous waste container. Do not dispose of solutions down the drain.
-
Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Ensure compliance with all local, state, and federal regulations.
By adhering to these safety protocols, you can effectively mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
